Technical Documentation Center

2,2-Dicyclobutylethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dicyclobutylethan-1-ol
  • CAS: 1803606-45-2

Core Science & Biosynthesis

Foundational

2,2-Dicyclobutylethan-1-ol chemical structure and physical properties

An In-depth Technical Guide to 2,2-Dicyclobutylethan-1-ol Prepared by: Gemini, Senior Application Scientist Abstract: 2,2-Dicyclobutylethan-1-ol is a unique primary alcohol characterized by a sterically demanding quatern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,2-Dicyclobutylethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: 2,2-Dicyclobutylethan-1-ol is a unique primary alcohol characterized by a sterically demanding quaternary carbon substituted with two cyclobutane rings. This structural motif, featuring strained four-membered rings, imparts significant three-dimensional complexity, making it a molecule of interest for applications in medicinal chemistry, materials science, and as a synthetic building block. The cyclobutane moiety is increasingly utilized as a saturated bioisostere for aryl groups, offering improved metabolic stability and novel intellectual property landscapes[1]. This guide provides a comprehensive overview of the chemical structure, predicted physical properties, a representative synthetic protocol, and expected analytical characterization of 2,2-dicyclobutylethan-1-ol, designed for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Molecular Structure

2,2-Dicyclobutylethan-1-ol is an organic compound whose structure is defined by an ethanol backbone substituted at the C2 position with two cyclobutyl groups. This arrangement creates a neopentyl-like core, where the central carbon is highly sterically hindered.

Key Identifiers:

  • IUPAC Name: 2,2-Dicyclobutylethan-1-ol

  • CAS Number: 1803606-45-2[2][3]

  • Molecular Formula: C₁₀H₁₈O[3][4]

  • Molecular Weight: 154.25 g/mol [3]

  • InChI Key: USKSWTGZRMFHAE-UHFFFAOYSA-N[4]

The core structure, visualized below, highlights the spatial arrangement of the cyclobutane rings relative to the primary alcohol functional group. This unique geometry is central to its chemical reactivity and physical properties.

Caption: Chemical structure of 2,2-dicyclobutylethan-1-ol.

Physical and Chemical Properties

Experimental data for 2,2-dicyclobutylethan-1-ol is not widely available in published literature.[4] Therefore, the following table includes both established and computationally predicted properties to provide a working profile of the compound. Predicted values are derived from cheminformatics models and comparison with structurally similar molecules like 2,2-dimethylbutan-1-ol and 1-cyclobutylethanol.[5][6]

PropertyValueSource
Molecular Formula C₁₀H₁₈OPubChem[4]
Molecular Weight 154.25 g/mol Biosynth[3]
Physical State Predicted: Colorless liquid or low-melting solid-
Boiling Point Predicted: 210-230 °CBased on analogs[6][7]
Melting Point Not Determined-
Density Predicted: ~0.92 g/cm³Based on analogs
XLogP3 3.1PubChem (Predicted)[4]
Solubility Predicted: Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)Based on structure
Refractive Index Predicted: ~1.47Based on analogs

Synthesis and Purification

The proposed two-step synthesis begins with the alkylation of ethyl acetate followed by the reduction of the resulting ester. A more direct, but potentially lower-yielding approach, would be the reduction of commercially available dicyclobutyl ketone followed by a Grignard reaction, which is not detailed here. The workflow for the proposed ester reduction is outlined below.

G start Ethyl 2,2-dicyclobutylacetate (Starting Material) reagent LiAlH₄ in dry THF 0 °C to RT start->reagent 1. Reduction workup Aqueous Workup (e.g., Fieser method) reagent->workup 2. Quenching product 2,2-Dicyclobutylethan-1-ol (Crude Product) workup->product 3. Isolation purification Purification (Distillation or Chromatography) product->purification 4. Purification final Pure Product purification->final

Caption: Proposed workflow for the synthesis of 2,2-dicyclobutylethan-1-ol.

Experimental Protocol: Reduction of Ethyl 2,2-dicyclobutylacetate

This protocol describes the reduction of the ester to the target primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Trustworthiness & Safety: This protocol involves highly reactive reagents. LiAlH₄ reacts violently with water. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[8][9]

Methodology:

  • Apparatus Setup: A three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

  • Reagent Preparation: Suspend 1.2 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the slurry to 0 °C using an ice-water bath.

    • Expertise & Experience: Using a slight excess of LiAlH₄ ensures the complete consumption of the starting ester. THF is an ideal solvent due to its ability to solvate the aluminum species and its appropriate boiling point.

  • Substrate Addition: Dissolve 1.0 equivalent of ethyl 2,2-dicyclobutylacetate in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

    • Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes or side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add a volume of water equal to the mass (in grams) of LiAlH₄ used, followed by an equal volume of 15% aqueous NaOH, and finally three times that volume of water.

    • Self-Validating System: This specific sequence (the Fieser workup) is a trusted method to safely quench excess LiAlH₄ and produce a granular, easily filterable precipitate of aluminum salts, simplifying purification.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2,2-dicyclobutylethan-1-ol.

Spectroscopic and Analytical Characterization

As experimental spectra are not available, this section provides predicted data based on the known molecular structure and established principles of spectroscopic interpretation.[10][11][12]

Analysis Type Predicted Features and Interpretation
¹H NMR (CDCl₃, 400 MHz)δ ~3.5-3.7 ppm (s, 2H): Singlet for the -CH₂OH protons. A singlet is expected due to the absence of adjacent protons. δ ~1.8-2.2 ppm (m, 14H): Complex multiplet region for the 14 protons on the two cyclobutane rings. δ ~1.2-1.5 ppm (s, 1H): Singlet for the hydroxyl (-OH) proton; its position is variable and it may exchange with D₂O. δ ~1.0 ppm (t, 1H): Triplet for the single proton on the carbon alpha to the quaternary center.
¹³C NMR (CDCl₃, 100 MHz)δ ~70-75 ppm: -CH₂OH carbon. δ ~45-50 ppm: Quaternary carbon C(CH₂)₂. δ ~30-35 ppm: -CH- carbons of the cyclobutane rings. δ ~18-25 ppm: -CH₂- carbons of the cyclobutane rings.
Infrared (IR) ~3350 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of an alcohol. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the alkyl and cyclobutyl groups. ~1050 cm⁻¹ (strong): C-O stretching vibration for a primary alcohol.
Mass Spec. (EI-MS) m/z 154 (M⁺): Molecular ion peak (may be weak or absent). m/z 136 (M-18): Loss of water (H₂O). m/z 123 (M-31): Loss of the -CH₂OH radical. m/z 97 (M-57): Loss of a cyclobutyl radical. This is expected to be a significant fragment due to alpha-cleavage.

Safety, Handling, and Storage

Based on notified classifications for compounds with similar structures and functional groups, 2,2-dicyclobutylethan-1-ol should be handled with care.[2]

  • Hazard Classification: Predicted to be a skin and eye irritant.[2] May cause drowsiness or dizziness (Specific Target Organ Toxicity – Single Exposure, STOT SE 3).[2][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8][14]

Applications and Research Interest

The primary value of 2,2-dicyclobutylethan-1-ol lies in its potential as a specialized chemical building block.

  • Medicinal Chemistry: The dicyclobutyl motif can serve as a non-planar, saturated bioisostere for aromatic rings or bulky alkyl groups like tert-butyl.[1] Incorporating this alcohol into drug candidates could improve pharmacokinetic properties such as metabolic stability and solubility while exploring new three-dimensional chemical space.

  • Materials Science: As a di-cyclic alcohol, it can be used to synthesize unique polyesters, polyethers, or acrylate monomers. The bulky, rigid nature of the dicyclobutyl group could impart desirable properties such as increased glass transition temperature (Tg) and thermal stability to polymers.

  • Organic Synthesis: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce the sterically hindered dicyclobutylethyl group into more complex molecules.

References

  • PubChem. 2,2-dicyclobutylethan-1-ol. National Center for Biotechnology Information. [Link]

  • NextSDS. 2,2-dicyclobutylethan-1-ol — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Butyloctan-1-ol Properties. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

  • University of Wisconsin, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]

  • PubChem. 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information. [Link]

  • Falck, J. R., et al. (2011). Synthesis of a Bicyclobutane Fatty Acid Identified from the Cyanobacterium Anabaena PCC 7120. Organic Letters, 13(19), 5032–5034. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • NIST. 2,2-diethyl-1-butanol. NIST Chemistry WebBook. [Link]

  • Wikipedia. 2,2-Dimethyl-1-butanol. [Link]

  • Defense Technical Information Center (DTIC). 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis. [Link]

  • PubChem. 2,2-Dimethylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

  • Bonvallet, P. A. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,2-Dicyclobutylethan-1-ol: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is in a perpetual state of evolution, with an increasing demand for novel molecular scaffolds that can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is in a perpetual state of evolution, with an increasing demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, sterically hindered alcohols and molecules incorporating strained ring systems like cyclobutane have garnered significant interest. These structural motifs can impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of 2,2-Dicyclobutylethan-1-ol, a molecule at the intersection of these two important classes. Due to the limited availability of experimental data for this specific compound, this document will also delve into the broader context of sterically hindered alcohols and the role of the cyclobutane moiety in drug design, offering valuable insights for researchers working in this domain.

Physicochemical Properties of 2,2-Dicyclobutylethan-1-ol

The structure of 2,2-Dicyclobutylethan-1-ol features a primary alcohol attached to a quaternary carbon, which is in turn bonded to two cyclobutane rings. This significant steric hindrance around the hydroxyl group is expected to influence its physical properties. The presence of the two bulky cyclobutyl groups will likely increase the melting point compared to a linear isomer due to increased molecular rigidity and potential for crystal packing. Conversely, the steric shielding of the hydroxyl group may slightly lower the boiling point compared to less hindered isomers by reducing the effectiveness of intermolecular hydrogen bonding.

Table 1: Physicochemical Data for 2,2-Dicyclobutylethan-1-ol and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2,2-Dicyclobutylethan-1-ol C₁₀H₁₈O154.25[2]Estimated: 210-230Estimated: 40-60
2,2-Dimethyl-1-butanolC₆H₁₄O102.17136.5[3]-15[3]
1-Cyclobutylethan-1-olC₆H₁₂O100.16Not AvailableNot Available
2-Cyclopropylethan-1-olC₅H₁₀O86.13Not AvailableNot Available

Disclaimer: The boiling and melting points for 2,2-Dicyclobutylethan-1-ol are estimations based on structural analysis and comparison with related compounds. These values should be considered provisional until experimentally verified.

Synthesis of Sterically Hindered Alcohols: A Methodological Overview

The synthesis of sterically hindered alcohols like 2,2-Dicyclobutylethan-1-ol presents unique challenges due to the steric congestion around the reactive center.[4] Traditional methods of alcohol synthesis may be inefficient. However, modern synthetic strategies, particularly those involving radical-radical coupling, have shown promise in constructing such complex molecules.[5]

Representative Synthetic Approach: Radical-Radical Coupling

A plausible synthetic route to 2,2-Dicyclobutylethan-1-ol could involve the coupling of a dicyclobutyl-substituted radical with a hydroxymethyl radical equivalent. The following is a generalized protocol based on similar transformations found in the literature.[5]

Experimental Protocol: Synthesis of a Sterically Hindered Alcohol via Photoredox Catalysis

  • Reaction Setup: To an oven-dried Schlenk tube, add the dicyclobutyl-substituted carboxylic acid (1.0 equiv), N-hydroxyphthalimide ester of formaldehyde (1.2 equiv), and a photoredox catalyst such as 4CzIPN (1-5 mol%).

  • Solvent and Reagents: Add degassed anhydrous solvent (e.g., DMSO or DMF) to the Schlenk tube.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Place the reaction mixture in front of a high-power blue LED light source and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sterically hindered alcohol.

Synthesis_Workflow Start Starting Materials: Dicyclobutyl-substituted Carboxylic Acid, NHPI Ester Reaction Reaction Vessel (Schlenk Tube) Start->Reaction Catalyst Photoredox Catalyst (e.g., 4CzIPN) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DMSO) Solvent->Reaction Blue_Light Blue LED Irradiation Reaction->Blue_Light Initiation Workup Aqueous Workup & Extraction Blue_Light->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 2,2-Dicyclobutylethan-1-ol Purification->Product

Caption: A generalized workflow for the synthesis of a sterically hindered alcohol via photoredox catalysis.

The Cyclobutane Moiety in Drug Discovery

The inclusion of a cyclobutane ring in drug candidates is a strategic choice made by medicinal chemists to enhance various properties of a molecule.[6][7] The unique, puckered three-dimensional structure of the cyclobutane ring can confer a degree of conformational rigidity that is often desirable for optimizing binding to a biological target.[6]

Key Advantages of Incorporating Cyclobutane Rings:
  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to improved potency and selectivity.[6][7]

  • Metabolic Stability: The C-C bonds within the cyclobutane ring are generally more resistant to metabolic degradation compared to more flexible alkyl chains.[6]

  • Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise placement of pharmacophoric groups in three-dimensional space, facilitating optimal interactions with a target protein.[6]

  • Reduced Planarity: In an effort to move away from "flat" molecules that can have promiscuous off-target effects, the three-dimensional nature of the cyclobutane ring is a valuable design element.[6]

  • Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other groups, such as gem-dimethyl groups or larger rings, to fine-tune physicochemical properties.[6]

The presence of two cyclobutane rings in 2,2-Dicyclobutylethan-1-ol suggests that this molecule could serve as a valuable building block for creating drug candidates with these desirable properties.

Potential Applications in Drug Development

While there are no specific applications of 2,2-Dicyclobutylethan-1-ol reported in the literature, its structural features suggest several potential areas of interest for drug development professionals.

  • Scaffold for Novel Therapeutics: The unique dicyclobutyl ethanol core could serve as a novel scaffold for the development of new chemical entities. Its sterically hindered nature could be exploited to design molecules with improved metabolic stability.

  • Probing Protein Binding Pockets: The rigid and well-defined three-dimensional structure of this molecule makes it an interesting tool for probing the topology of protein binding pockets.

  • Fragment-Based Drug Discovery: As a relatively small and structurally unique molecule, 2,2-Dicyclobutylethan-1-ol could be a valuable addition to fragment libraries for screening against a wide range of biological targets.

The development of synthetic methodologies to access this and related sterically hindered alcohols will be crucial for exploring their full potential in medicinal chemistry.[8][9][10]

Conclusion

2,2-Dicyclobutylethan-1-ol represents an intriguing, yet underexplored, chemical entity. While fundamental physicochemical data such as its boiling and melting points are yet to be experimentally determined, its structure, featuring significant steric hindrance and two cyclobutane rings, points towards a molecule with unique properties. The insights provided in this guide regarding its estimated properties, potential synthetic routes, and the significance of its structural motifs in drug discovery are intended to serve as a valuable resource for researchers. As synthetic methodologies for constructing such sterically encumbered molecules continue to advance, we anticipate that the therapeutic potential of compounds like 2,2-Dicyclobutylethan-1-ol will be more thoroughly investigated, potentially leading to the development of novel and effective pharmaceuticals.

References

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4420–4425. [Link]

  • Codée, J. D. C., et al. (2009). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(5), 1047–1050. [Link]

  • Lévesque, F., et al. (2024). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters. [Link]

  • Li, J., et al. (2020). Stereospecific synthesis of S-(−)-trans-verbenol and its antipode by inversion of sterically hindered alcohols. Taylor & Francis Online. [Link]

  • NextSDS. (n.d.). 2,2-dicyclobutylethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Wu, Q.-p., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • PubChem. (n.d.). Bicyclo(2.2.1)hept-5-ene-2-ethanol. Retrieved from [Link]

  • MDPI. (2020). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. Molecules, 25(1), 205. [Link]

  • Chemical Synthesis Database. (n.d.). 2,2-dichloro-1-cyclobutyl-1-phenylethanol. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,2-dimethylcyclobutan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dichloropentan-1-ol. Retrieved from [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100523. [Link]

  • Wikipedia. (n.d.). 2,2-Dimethyl-1-butanol. Retrieved from [Link]

  • Zhang, W., & Li, C. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Cheminformatics, 16(1), 1-20. [Link]

  • PubChem. (n.d.). 1-Cyclobutylethan-1-ol. Retrieved from [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of ethanol. Retrieved from [Link]

  • MDPI. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 22(1), 26. [Link]

  • Wikipedia. (n.d.). Thujone. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]

  • Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclopentan-1-ol. Retrieved from [Link]

  • DTIC. (2008). An Efficient Synthesis of Dicycloalkylacetylenes: 1,2-Dicyclopropylethyne and (cyclopropylethynyl)cyclobutane (Preprint). [Link]

  • MDPI. (2022). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. Molecules, 27(24), 8758. [Link]

  • Chemical Science. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • PubMed. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2446-2455. [Link]

  • PubChem. (n.d.). 2-Cyclopropylethan-1-ol. Retrieved from [Link]

  • Semantic Scholar. (2023). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations. Molecules, 28(19), 7249. [Link]

  • CAS Common Chemistry. (n.d.). Perfluorodecyl iodide. Retrieved from [Link]

Sources

Foundational

Solubility Profiling of 2,2-Dicyclobutylethan-1-ol: Thermodynamic Modeling and Experimental Methodologies in Polar vs. Non-Polar Solvents

Executive Summary 2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2) is a highly branched, primary aliphatic alcohol with the molecular formula C10H18O[1][2]. Featuring a unique structural dichotomy—a hydrophilic hydroxyl he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2) is a highly branched, primary aliphatic alcohol with the molecular formula C10H18O[1][2]. Featuring a unique structural dichotomy—a hydrophilic hydroxyl head and a bulky, highly lipophilic dicyclobutyl tail—its solubility profile is of significant interest in pharmaceutical formulation, extraction chemistry, and organic synthesis. This technical guide provides an in-depth mechanistic analysis of its solubility behavior across polar and non-polar organic solvents, grounded in thermodynamic principles and validated experimental protocols.

Molecular Architecture and Physicochemical Profiling

To accurately predict and manipulate the solubility of 2,2-dicyclobutylethan-1-ol, one must analyze its structural causality. The molecule possesses a primary hydroxyl group (-OH) attached to an ethyl chain, where the beta-carbon (C2) is substituted with two cyclobutyl rings.

  • Steric Hindrance and Hydrogen Bonding: While the primary hydroxyl group acts as both a hydrogen bond donor and acceptor, the massive steric bulk of the twin cyclobutyl rings at the beta-position severely restricts the spatial approach of highly polar solvent molecules (e.g., water, pure methanol). This neopentyl-like steric shielding prevents the formation of an extensive 3D hydrogen-bonded network, driving up the energetic cost of solvation in highly polar media.

  • Lipophilicity and Dispersion Forces: With a carbon-to-heteroatom ratio of 10:1 and a predicted LogP of approximately 3.1[2], the molecule is heavily skewed toward lipophilicity. The twin cyclobutyl rings provide a large, flexible surface area for London dispersion forces, making the molecule highly affine to non-polar and weakly polar environments.

  • Hansen Solubility Parameters (HSP): According to the [3], the total cohesive energy of a liquid is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components[4][5]. For 2,2-dicyclobutylethan-1-ol, the δD​ component dominates due to the 10-carbon hydrocarbon bulk, while the δH​ component is localized and sterically hindered[5]. Consequently, solvents with high δD​ and low-to-moderate δP​ and δH​ will exhibit the smallest interaction radius ( Ra​ ) relative to the solute, ensuring high thermodynamic solubility[5][6].

Comparative Solubility in Organic Solvents

Based on the thermodynamic modeling of its cohesive energy density, the solubility of 2,2-dicyclobutylethan-1-ol varies drastically across the polarity spectrum. The following table summarizes the predicted solubility behavior based on solvent dielectric constants and HSP alignment.

Solvent CategorySolventDielectric Constant ( ε )Predicted SolubilityMechanistic Rationale
Highly Polar Water80.1Very Poor (< 1 mg/mL)High δH​ mismatch; hydrophobic effect driven by the dicyclobutyl tail forces solute aggregation.
Polar Protic Methanol32.7ModerateCan form H-bonds with the -OH group, but the aliphatic bulk limits complete solvation.
Polar Aprotic Acetonitrile37.5Moderate to HighDipole-dipole interactions solvate the molecule, but lacks optimal dispersion matching.
Non-Polar Dichloromethane (DCM)8.9Very High (Miscible)Excellent match in δD​ and δP​ ; easily overcomes the weak solute-solute H-bonding.
Non-Polar Hexane1.9Very High (Miscible)Purely dispersion-driven solvation; perfectly matches the lipophilic dicyclobutyl moiety.
Non-Polar Toluene2.4Very High (Miscible)Strong π -alkyl interactions and dispersion forces provide optimal thermodynamic mixing.

Experimental Methodology: Equilibrium Solubility Determination

To empirically validate thermodynamic predictions, the classical saturation shake-flask method remains the gold standard for determining true equilibrium solubility, as opposed to kinetic apparent solubility. The following protocol is adapted from established [7][8].

Protocol: Saturation Shake-Flask Method
  • Solvent Preparation: Select analytical-grade solvents (e.g., Hexane, DCM, Methanol, Acetonitrile). Ensure solvents are degassed via sonication to prevent oxidative degradation of the solute.

  • Solute Addition: Add an excess amount of 2,2-dicyclobutylethan-1-ol to 10 mL of each solvent in tightly sealed, inert borosilicate glass vials. The continuous presence of undissolved solute is critical to ensure the system reaches thermodynamic saturation[9][10].

  • Isothermal Equilibration: Place the vials in an isothermal shaking water bath or incubator at 25.0±0.1∘C . Agitate at 150 rpm for 72 hours. This extended duration guarantees that the solid-liquid phase boundary reaches thermodynamic equilibrium, overcoming any transient supersaturation[7][10].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge tube and spin at 10,000 rpm for 15 minutes at 25∘C to pellet the undissolved solute. Alternatively, filter through a 0.22 μ m PTFE syringe filter (discarding the first 2 mL to account for membrane adsorption).

  • Quantitative Analysis: Dilute the supernatant appropriately with the respective mobile phase and analyze using Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), as the molecule lacks a strong UV chromophore for standard UV-Vis detection.

  • Data Processing: Calculate the equilibrium concentration and apply the Van't Hoff or Apelblat equations if temperature-dependent solubility profiling is conducted.

Workflow Solvent 1. Solvent Selection (Polar vs. Non-Polar) Addition 2. Solute Addition (Excess 2,2-Dicyclobutylethan-1-ol) Solvent->Addition Equilibration 3. Isothermal Equilibration (Shake-Flask, 25°C, 72h) Addition->Equilibration Separation 4. Phase Separation (Centrifugation at 10,000 rpm) Equilibration->Separation Analysis 5. Quantitative Analysis (GC-FID or HPLC-RID) Separation->Analysis Modeling 6. Thermodynamic Modeling (Van't Hoff / Apelblat) Analysis->Modeling

Figure 1: Step-by-step experimental workflow for determining equilibrium solubility.

Implications for Drug Development and Formulation

Understanding the solubility of 2,2-dicyclobutylethan-1-ol dictates its handling in pharmaceutical and chemical engineering workflows:

  • Extraction and Purification: The stark contrast between its solubility in water and non-polar organics makes liquid-liquid extraction (LLE) highly efficient. The compound will partition almost exclusively into the organic phase (e.g., Hexane or DCM) when extracted from an aqueous quench during synthesis.

  • Excipient Selection: If utilized as an active pharmaceutical ingredient (API) intermediate or a lipophilic prodrug moiety, its formulation requires lipid-based delivery systems (e.g., self-microemulsifying drug delivery systems, SMEDDS) or specific non-polar co-solvents to achieve acceptable bioavailability in aqueous physiological environments.

References

  • PubChemLite (Université du Luxembourg) . 2,2-dicyclobutylethan-1-ol (C10H18O) - Structural Information and Predicted Properties. URL: [Link]

  • Hansen, C. M. (2007) . Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Taylor & Francis. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008) . Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 2,2-Dicyclobutylethan-1-ol

A Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of novel chemical entities (NCEs), sterically congested aliphatic systems present unique challenges for formulation and storage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of novel chemical entities (NCEs), sterically congested aliphatic systems present unique challenges for formulation and storage. 2,2-Dicyclobutylethan-1-ol is a highly specialized primary alcohol characterized by a beta-carbon substituted with two cyclobutyl rings. While this structural motif offers unique lipophilic and spatial properties for target binding, it inherently harbors severe thermodynamic instability. This whitepaper deconstructs the thermodynamic profile of 2,2-Dicyclobutylethan-1-ol, maps its primary degradation pathways, and provides a self-validating experimental framework for stability profiling.

Structural Thermodynamics & Steric Profile

The fundamental reactivity of 2,2-Dicyclobutylethan-1-ol (C₁₀H₁₈O, Monoisotopic Mass: 154.135 Da[1]) is dictated by the immense potential energy stored within its dual four-membered rings.

Small rings are rigid and highly strained, characterized by a large deviation from the ideal tetrahedral valency angle (angle strain) and eclipsing interactions (torsional strain)[2]. A single cyclobutane ring possesses approximately 26.5 kcal/mol of strain energy[2]. In 2,2-Dicyclobutylethan-1-ol, the presence of two such rings results in a cumulative strain energy exceeding 50 kcal/mol.

Furthermore, the beta-carbon acts as a quaternary-like center. This "neopentyl-like" steric bulk effectively shields the alpha-carbon from backside nucleophilic attack, suppressing standard SN​2 reactions. Consequently, any activation of the hydroxyl group (e.g., via protonation or oxidation) forces the molecule down unimolecular ( SN​1 / E1 ) or radical pathways, where the relief of ring strain acts as the dominant thermodynamic driving force.

Mechanistic Degradation Pathways

As a Senior Application Scientist, I approach molecular degradation not as a random event, but as a predictable cascade of electron flow driven by enthalpy. For 2,2-Dicyclobutylethan-1-ol, two primary pathways dominate its degradation profile.

Acid-Catalyzed Dehydration and Wagner-Meerwein Expansion

Under acidic conditions, the primary hydroxyl group is protonated and departs as water. The resulting primary carbocation (or highly polarized transition state) is transient and highly unstable. To relieve the massive angle and torsional strain of the adjacent cyclobutane ring[2], the system undergoes an immediate 1,2-alkyl shift (Wagner-Meerwein rearrangement).

Literature on bicyclic cyclobutylcarbinyl radicals and cations demonstrates that ring expansion is the favored rearrangement pathway, expanding the strained four-membered ring into a significantly more relaxed five-membered cyclopentyl derivative[3]. This expansion converts a primary carbocation into a more stable secondary or tertiary carbocation, which subsequently eliminates a proton to form a stable alkene.

Pathway N1 2,2-Dicyclobutylethan-1-ol (High Strain) N2 Protonated Oxonium (Activated TS) N1->N2 + H⁺ (Fast) N3 Primary Carbocation (Transient) N2->N3 - H₂O (Rate Limiting) N4 Cyclopentyl Cation (Ring Expanded) N3->N4 1,2-Alkyl Shift (Strain Relief)

Mechanistic pathway of acid-catalyzed ring expansion in 2,2-Dicyclobutylethan-1-ol.

Oxidative Ring Cleavage

Cyclobutyl systems are highly susceptible to oxidative stress. When exposed to transition metals (such as Cobalt) and triplet oxygen, cyclobutanols undergo oxidative ring expansion[4]. The formation of an alkoxy radical drives the regioselective cleavage of the strained ring on the more substituted side[4]. The resulting carbon-centered radical traps molecular oxygen, ultimately forming functionalized 1,2-dioxanes or undergoing further cleavage to lactones[4].

Experimental Methodologies: Self-Validating Stability Profiling

To accurately profile these degradation pathways, researchers must employ a workflow that differentiates true chemical degradation from instrumental artifacts (e.g., solvent evaporation, ionization suppression). The following protocol is designed as a self-validating system .

Protocol: Forced Degradation & Kinetic Tracking

Causality of Design: We utilize Cobalt(II) acetylacetonate ( Co(acac)2​ ) specifically because it acts as a radical promoter that efficiently initiates the cleavage of strained cycles[4]. An inert internal standard (Triphenylphosphine oxide, TPPO) is spiked into all samples to normalize LC-MS responses, ensuring that any observed decrease in the parent API peak is due to actual degradation, not matrix effects.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2,2-Dicyclobutylethan-1-ol in LC-MS grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Spike the solution with 10 µg/mL of TPPO (Internal Standard).

  • Acidic Stress Arm: Transfer 1 mL of the sample to a vial. Add 100 µL of 0.1 M HCl. Seal and incubate at 40°C.

  • Oxidative Stress Arm: Transfer 1 mL of the sample to a separate vial. Add 5 mol% Co(acac)2​ and purge the headspace with O2​ [4]. Incubate at 25°C.

  • Control Arm (Self-Validation): Transfer 1 mL of the sample to a vial with no additives. Incubate at 40°C. This rules out thermal auto-degradation.

  • Quenching & Sampling: At t=0,1,2,4, and 8 hours, extract 50 µL aliquots from each arm. Quench the acidic arm with 5 µL of 0.1 M NaOH. Quench the oxidative arm by diluting 1:10 in cold methanol.

  • Analysis: Inject samples into a UHPLC-QTOF-MS. Track the disappearance of the m/z 155.14 [M+H]+ peak[1] and monitor for ring-expanded degradants (e.g., m/z 137.13 [M+H−H2​O]+ for dehydrated cyclopentyl derivatives).

Workflow cluster_stress Parallel Stress Conditions S1 1. Sample Prep (1 mg/mL) + Internal Standard S2A 2A. Acidic Stress (0.1M HCl, 40°C) S1->S2A S2B 2B. Oxidative Stress (Co(acac)₂, O₂, 25°C) S1->S2B S2C 2C. Control (MeCN only, 40°C) S1->S2C S3 3. Quenching & Aliquoting (t = 0, 1, 2, 4, 8h) S2A->S3 S2B->S3 S2C->S3 S4 4. UHPLC-QTOF-MS Kinetic & Structural Analysis S3->S4

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

To facilitate rapid decision-making during drug formulation, the thermodynamic parameters and predictive kinetic behaviors of 2,2-Dicyclobutylethan-1-ol are summarized below.

Table 1: Thermodynamic Strain Parameters

ParameterValueCausality / Implication
Molecular Formula C₁₀H₁₈O[1]Primary alcohol with dual cyclic appendages.
Monoisotopic Mass 154.135 Da[1]Baseline mass for LC-MS tracking.
Cyclobutane Angle Strain ~26.5 kcal/mol per ring[2]Drives high thermodynamic instability and reactivity.
Total Est. Ring Strain ~53.0 kcal/molMassive enthalpic driving force for ring expansion.
Beta-Carbon Steric Bulk High (Neopentyl-like)Suppresses SN​2 ; heavily favors SN​1 / E1 pathways.

Table 2: Predictive Degradation Kinetics (ICH Guidelines)

Stress ConditionPrimary DegradantEst. Half-Life ( t1/2​ )Mechanistic Pathway
Acidic (0.1M HCl, 40°C)Cyclopentyl-cyclobutyl alkene< 2 hoursProtonation → Dehydration → Wagner-Meerwein Expansion
Oxidative (Co(II), O₂, RT)1,2-Dioxane derivatives~ 8 hoursAlkoxy radical formation → Regioselective ring cleavage
Thermal (80°C, Neutral)Unchanged / Trace oligomers> 72 hoursHigh activation barrier for non-catalyzed C-C homolysis

Conclusion

The thermodynamic fate of 2,2-Dicyclobutylethan-1-ol is inextricably linked to the severe strain of its dual cyclobutyl rings. Formulation scientists must actively protect this molecule from acidic and oxidative environments, as activation of the primary alcohol inevitably triggers a cascade of ring-expansion and cleavage events driven by the release of over 50 kcal/mol of strain energy. Utilizing self-validating analytical protocols ensures that these rapid degradation kinetics are accurately captured and mitigated during early-stage development.

References

  • [1] PubChemLite. 2,2-dicyclobutylethan-1-ol (C10H18O). Université du Luxembourg.[Link]

  • [4] Martín López, M., Jamey, N., Pinet, A., Figadère, B., & Ferrié, L. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, 23(5), 1626-1631. ACS Publications.[Link]

  • [3] Shi, J., Chong, S.-S., Fu, Y., Guo, Q.-X., & Liu, L. (2008). Ring Opening versus Ring Expansion in Rearrangement of Bicyclic Cyclobutylcarbinyl Radicals. The Journal of Organic Chemistry, 73(3), 974-982. ACS Publications.[Link]

Sources

Foundational

Toxicity profile and MSDS safety data for 2,2-Dicyclobutylethan-1-ol

Title: Comprehensive Toxicity Profile and Safety Data for 2,2-Dicyclobutylethan-1-ol: A Technical Guide for Preclinical Development Introduction & Rationale In modern drug discovery and specialized chemical synthesis, 2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Toxicity Profile and Safety Data for 2,2-Dicyclobutylethan-1-ol: A Technical Guide for Preclinical Development

Introduction & Rationale

In modern drug discovery and specialized chemical synthesis, 2,2-Dicyclobutylethan-1-ol serves as a unique aliphatic building block. Designated strictly for research use rather than human or veterinary application[1], its structural motif—featuring dual cyclobutyl rings—imparts significant steric bulk and lipophilicity. As a Senior Application Scientist, I approach this compound not just as a reagent, but as a biological variable. Understanding the causality between its physicochemical properties and its Material Safety Data Sheet (MSDS) hazard classifications is critical for designing safe, effective laboratory workflows.

Physicochemical Profiling

To predict the toxicological behavior of a compound, we must first establish its quantitative baseline. The table below summarizes the core physicochemical metrics that drive the biological partitioning of 2,2-Dicyclobutylethan-1-ol.

PropertyValueSource
Chemical Name 2,2-dicyclobutylethan-1-ol2[2]
CAS Number 1803606-45-22[2]
Molecular Formula C10H18O3[3]
Molecular Weight 154.25 g/mol 1[1]
Monoisotopic Mass 154.13577 Da3[3]
Predicted XlogP 3.13[3]

Mechanistic Toxicology & Hazard Profile

According to notified Classification and Labelling (C&L) data, 2,2-Dicyclobutylethan-1-ol triggers three primary GHS hazard codes[2]. Understanding why these occur allows us to mitigate risk effectively:

  • Skin Irritation Category 2 (H315) & Eye Irritation Category 2A (H319): The molecule possesses an amphiphilic character—a polar hydroxyl headgroup paired with a highly lipophilic dicyclobutyl tail. With a predicted XlogP of 3.1[3], the compound readily partitions into the lipid bilayers of the stratum corneum and corneal epithelium. This intercalation fluidizes the membrane and disrupts tight junctions, manifesting macroscopically as erythema, edema, and ocular irritation.

  • STOT SE 3 - Narcotic Effects (H336): Specific Target Organ Toxicity (Single Exposure) in this context refers to central nervous system (CNS) depression. The causality here is driven by the compound's low molecular weight (154.25 g/mol )[1] and high lipophilicity, which guarantee rapid permeation across the blood-brain barrier (BBB) upon inhalation. Once in the CNS, aliphatic alcohols typically modulate inhibitory neurotransmitter receptors (e.g., GABA_A), resulting in transient dizziness and drowsiness.

Self-Validating Protocol: In Vitro Epidermal Irritation Screening

To empirically validate the H315 (Skin Irritation) potential of this compound without in vivo testing, we utilize a Reconstructed Human Epidermis (RhE) model. This protocol is designed as a self-validating system: it employs strict internal acceptance criteria to ensure that any observed toxicity is a true pharmacological effect of 2,2-Dicyclobutylethan-1-ol, rather than an artifact of tissue degradation or assay error.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE inserts (e.g., EpiDerm™) into 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO2.

    • Causality: This step is critical to restore basal metabolic activity and barrier function following the stress of shipment or cryopreservation.

  • Dosing & Exposure: Apply 30 µL of undiluted 2,2-Dicyclobutylethan-1-ol directly to the apical surface of the RhE tissue.

  • Control Implementation: Concurrently dose separate tissues with 30 µL of DPBS (Negative Control, NC) and 30 µL of 5% SDS (Positive Control, PC).

  • Incubation & Washing: Incubate all tissues for exactly 60 minutes.

    • Causality: A 60-minute window accurately models an acute occupational splash exposure. Post-incubation, wash the tissues extensively (15x) with DPBS to halt the toxicological insult and remove residual compound.

  • MTT Viability Readout: Transfer the inserts to a 24-well plate containing 1 mg/mL MTT solution for 3 hours.

    • Causality: MTT measures mitochondrial succinate dehydrogenase activity, allowing us to differentiate between transient membrane disruption and terminal cellular necrosis.

  • Extraction: Extract the resulting formazan crystals using isopropanol for 2 hours and measure optical density (OD) at 570 nm.

System Validation Criteria (Trustworthiness Check):

  • The assay is invalidated if the NC OD570 is < 0.8 (indicating poor baseline tissue viability).

  • The assay is invalidated if the PC viability is > 20% (indicating an insensitive tissue batch).

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the compound's physicochemical properties, its physiological interactions, and the corresponding validation assays.

ToxicityMechanisms A 2,2-Dicyclobutylethan-1-ol B Lipid Bilayer Intercalation A->B C BBB Penetration A->C D Tight Junction Disruption B->D E GABA Receptor Modulation C->E F Skin/Eye Irritation (H315/H319) D->F G CNS Depression (H336) E->G H Viability Assay Validation F->H I Electrophysiology Validation G->I

Fig 1: Mechanistic toxicity pathways and validation assays for 2,2-Dicyclobutylethan-1-ol.

Handling, Storage, and Risk Mitigation

Translating the MSDS classifications[2] into laboratory realities requires strict engineering and personal protective equipment (PPE) controls:

  • Engineering Controls: Due to the H336 (narcotic effects) classification, all handling, aliquoting, and formulation must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 fpm.

  • PPE: To mitigate H315 (skin irritation), operators must wear nitrile gloves (minimum 0.11 mm thickness), as nitrile offers superior resistance to aliphatic alcohols compared to latex. Safety goggles with side shields are mandatory to prevent H319 ocular exposure.

  • Storage: Store in a cool, well-ventilated cabinet away from strong oxidizing agents, as the primary alcohol moiety is susceptible to oxidation.

References

  • Title: 2,2-dicyclobutylethan-1-ol — Chemical Substance Information - NextSDS Source: NextSDS URL: [Link]

  • Title: 2,2-dicyclobutylethan-1-ol (C10H18O) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,2-Dicyclobutylethan-1-ol in Biological Assays

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: The discovery of novel bioactive compounds is a cornerstone of therapeutic innovation. However, the identification of a compound's b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel bioactive compounds is a cornerstone of therapeutic innovation. However, the identification of a compound's biological activity is merely the first step; a comprehensive understanding of its mechanism of action (MOA) is critical for its development into a viable therapeutic agent. This guide provides a detailed, in-depth framework for the systematic investigation of the MOA of a novel chemical entity, 2,2-Dicyclobutylethan-1-ol. While, as of this writing, the biological activities of 2,2-Dicyclobutylethan-1-ol are not publicly documented, this paper presents a hypothetical, yet scientifically rigorous, multi-tiered strategy for its characterization. This document is intended to serve as a practical guide for researchers embarking on the challenging but rewarding journey of MOA elucidation for novel compounds.

Introduction: The Enigma of 2,2-Dicyclobutylethan-1-ol

2,2-Dicyclobutylethan-1-ol is a unique aliphatic alcohol characterized by the presence of two cyclobutyl rings. Its structure suggests a degree of lipophilicity and steric hindrance that could mediate specific interactions with biological macromolecules. As a compound with no established biological profile, it represents a blank slate for discovery. The primary objective of this guide is to outline a logical and efficient workflow to unravel its potential therapeutic effects and the underlying molecular mechanisms.

The elucidation of a drug's MOA is a critical-path activity in drug discovery and development. It provides the rationale for its therapeutic application, informs on potential on- and off-target effects, and is a prerequisite for regulatory approval. Our approach will be a tiered system, beginning with broad, high-throughput screening to identify a biological phenotype, followed by progressively more focused biochemical and cell-based assays to pinpoint the molecular target and dissect the affected signaling pathways.

Tier 1: Phenotypic Screening and Initial Target Class Identification

The initial phase of investigation aims to answer the fundamental question: "What does 2,2-Dicyclobutylethan-1-ol do in a biological system?" Phenotypic screening, which assesses the effect of a compound on cell behavior or function, is a powerful, unbiased approach to uncover novel biological activities.

High-Content Imaging-Based Phenotypic Screen

A high-content imaging screen using a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, normal fibroblasts, and immortalized epithelial cells) will be the first step.

Experimental Protocol: High-Content Imaging Screen

  • Cell Plating: Seed a panel of 5-10 human cell lines in 384-well, optically clear-bottom plates at a density that ensures 60-80% confluency at the time of analysis.

  • Compound Treatment: Treat the cells with a concentration range of 2,2-Dicyclobutylethan-1-ol (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce a specific phenotype (e.g., paclitaxel for mitotic arrest).

  • Staining: After incubation, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: To visualize nuclei and assess cell number and nuclear morphology.

    • Phalloidin-Alexa Fluor 488: To stain F-actin and evaluate cell shape and cytoskeletal organization.

    • MitoTracker Red CMXRos: To visualize mitochondria and assess their morphology and localization.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide array of cellular features, including cell count, nuclear size and intensity, cytoskeletal texture, and mitochondrial integrity.

Hypothetical Outcome and Interpretation:

Let us hypothesize that the screen reveals a consistent phenotype across multiple cancer cell lines: a significant increase in the number of cells with rounded morphology and condensed, fragmented nuclei at 48 hours, indicative of apoptosis. Normal cell lines, however, show minimal changes. This points towards a potential pro-apoptotic and cancer-selective activity.

Broad-Spectrum Target Class Profiling

Based on the pro-apoptotic phenotype, we can employ commercially available broad-spectrum profiling assays to narrow down the potential target class.

Experimental Protocol: Kinase and GPCR Profiling Panels

  • Kinase Panel: Submit 2,2-Dicyclobutylethan-1-ol for screening against a large panel of recombinant human kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM). The assay typically measures the inhibition of kinase activity via ATP consumption or phosphopeptide formation.

  • GPCR Panel: Similarly, screen the compound against a panel of G-protein coupled receptors, measuring agonist or antagonist activity through second messenger readouts (e.g., cAMP or calcium flux).

Hypothetical Data Summary:

Assay PanelNumber of Targets ScreenedSignificant Hits (>50% inhibition at 10 µM)Top Hit(s)
Kinase Panel4103Aurora Kinase A, Aurora Kinase B, Polo-like Kinase 1
GPCR Panel1500None

This hypothetical data strongly suggests that 2,2-Dicyclobutylethan-1-ol may exert its pro-apoptotic effects by inhibiting one or more mitotic kinases.

Tier 2: Target Validation and Direct Engagement

With a putative target class identified, the next phase focuses on validating these initial hits and demonstrating direct physical interaction between the compound and the target protein.

In Vitro IC50 Determination for Lead Targets

The first step is to confirm the inhibitory activity of 2,2-Dicyclobutylethan-1-ol against the top kinase hits and determine its potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain recombinant human Aurora Kinase A, Aurora Kinase B, and Polo-like Kinase 1, their respective peptide substrates, and ATP.

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.

  • Procedure:

    • Prepare a serial dilution of 2,2-Dicyclobutylethan-1-ol.

    • In a 384-well plate, combine the kinase, its substrate, and the compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

    • Add a detection reagent that lyses the cells and measures the remaining ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data:

Kinase TargetIC50 (µM)
Aurora Kinase A0.5
Aurora Kinase B0.2
Polo-like Kinase 15.8

These results would suggest that 2,2-Dicyclobutylethan-1-ol is a potent inhibitor of Aurora kinases A and B, with a preference for Aurora Kinase B.

Cellular Target Engagement Assays

Demonstrating that the compound interacts with the target in a cellular context is crucial. A cellular thermal shift assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand (our compound) to its target protein often stabilizes the protein, leading to an increase in its melting temperature.

  • Procedure:

    • Treat intact cells (e.g., a cancer cell line known to express Aurora kinases) with 2,2-Dicyclobutylethan-1-ol or a vehicle control.

    • Lyse the cells.

    • Aliquot the lysate and heat the aliquots to a range of temperatures.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Analyze the supernatant (containing the soluble, non-denatured protein) by Western blotting using antibodies specific for Aurora Kinase A and B.

  • Interpretation: A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates direct target engagement.

Workflow for Target Validation:

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Target Validation phenotypic_screen High-Content Phenotypic Screen (Apoptosis Identified) target_profiling Broad Target Class Profiling (Kinase Hits) phenotypic_screen->target_profiling ic50 In Vitro IC50 Determination (Aurora Kinase A/B Potency) target_profiling->ic50 cetsa Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) ic50->cetsa

Caption: Tiered approach to target identification and validation.

Tier 3: Pathway Analysis and Functional Consequences

Having validated that 2,2-Dicyclobutylethan-1-ol is a potent, cell-active inhibitor of Aurora kinases, the final step is to confirm that this inhibition leads to the observed apoptotic phenotype by dissecting the downstream signaling pathway.

Analysis of Downstream Biomarkers

Aurora kinases are key regulators of mitosis. Their inhibition should lead to predictable changes in the phosphorylation status of their substrates and in cell cycle progression.

Experimental Protocol: Western Blot Analysis of Pathway Markers

  • Cell Treatment and Lysis: Treat cancer cells with varying concentrations of 2,2-Dicyclobutylethan-1-ol for different time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-Histone H3 (Ser10) - a direct substrate of Aurora Kinase B.

      • Total Histone H3 - as a loading control.

      • Cleaved PARP and Cleaved Caspase-3 - markers of apoptosis.

      • Cyclin B1 - a key regulator of the G2/M transition.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Hypothetical Results:

Treatment with 2,2-Dicyclobutylethan-1-ol would be expected to cause a dose- and time-dependent decrease in Phospho-Histone H3 (Ser10) levels, confirming the inhibition of Aurora Kinase B in cells. Concurrently, an increase in cleaved PARP and cleaved Caspase-3 would link this target inhibition to the induction of apoptosis.

Cell Cycle Analysis

Inhibition of mitotic kinases should cause a block in the G2/M phase of the cell cycle.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells with 2,2-Dicyclobutylethan-1-ol for 24 hours.

  • Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome: A significant accumulation of cells in the G2/M phase would be observed in the treated samples, consistent with the known function of Aurora kinases in mitotic progression.

Signaling Pathway Diagram:

G compound 2,2-Dicyclobutylethan-1-ol auroraB Aurora Kinase B compound->auroraB Inhibition histoneH3 Histone H3 (Ser10) auroraB->histoneH3 Phosphorylation mitotic_arrest Mitotic Arrest (G2/M Block) histoneH3->mitotic_arrest Leads to apoptosis Apoptosis (Caspase Activation) mitotic_arrest->apoptosis Induces

Caption: Hypothesized signaling pathway for 2,2-Dicyclobutylethan-1-ol.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, strategy for elucidating the mechanism of action of a novel compound, 2,2-Dicyclobutylethan-1-ol. The proposed workflow, progressing from broad phenotypic screening to specific target validation and pathway analysis, represents a robust and logical approach to MOA studies. The hypothetical findings, pointing to the inhibition of Aurora kinases, provide a clear example of how this process can lead to a well-supported mechanistic hypothesis.

Future work would involve more advanced techniques to further solidify these findings, such as:

  • Resistant Mutant Generation: Generating cell lines resistant to 2,2-Dicyclobutylethan-1-ol and sequencing the Aurora kinase genes to identify resistance-conferring mutations.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer to determine if the in vitro activity translates to an in vivo therapeutic effect.

  • Off-Target Profiling: More extensive off-target screening to assess the selectivity of the compound and predict potential side effects.

By following a systematic and rigorous scientific approach, the mechanism of action of novel chemical entities like 2,2-Dicyclobutylethan-1-ol can be successfully unraveled, paving the way for the development of new and effective medicines.

References

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). [Link]

  • Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2,2-Dicyclobutylethan-1-ol

An Application Note and Laboratory Protocol for the Multi-Step Synthesis of 2,2-Dicyclobutylethan-1-ol Abstract Introduction and Synthetic Strategy The synthesis of sterically hindered alcohols is a significant challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Multi-Step Synthesis of 2,2-Dicyclobutylethan-1-ol

Abstract

Introduction and Synthetic Strategy

The synthesis of sterically hindered alcohols is a significant challenge in organic chemistry. The target molecule, 2,2-Dicyclobutylethan-1-ol, features a quaternary carbon center substituted with two cyclobutyl groups, presenting considerable steric hindrance. This protocol outlines a reliable synthetic pathway designed to overcome these challenges.

The chosen synthetic route is a three-step sequence:

  • Grignard Addition: Synthesis of dicyclobutylmethanol via the nucleophilic addition of a cyclobutyl Grignard reagent to cyclobutanecarboxaldehyde.[1][2][3]

  • Oxidation: Conversion of the secondary alcohol, dicyclobutylmethanol, to dicyclobutyl ketone using pyridinium chlorochromate (PCC).[4][5]

  • Homologation and Reduction: A one-carbon homologation of the ketone to the target primary alcohol. This is achieved in two stages: a. Corey-Chaykovsky Reaction: Formation of 2,2-dicyclobutyloxirane from dicyclobutyl ketone using dimethylsulfoxonium methylide. This reaction is particularly effective for forming epoxides from sterically hindered ketones.[6][7][8][9] b. Reductive Epoxide Opening: Reduction of the resulting epoxide with lithium aluminum hydride (LiAlH4) to yield the final product, 2,2-Dicyclobutylethan-1-ol.[10][11]

This multi-step approach ensures high-yielding and clean transformations, relying on well-established and understood organic reactions.

Overall Synthetic Scheme```dot

digraph "Synthetic_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

}

Caption: Detailed experimental workflow from starting materials to final product.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Johnson, A. W.; LaCount, R. B. The Chemistry of Ylids. VI. The Structure of "Stable" Ylids. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wu, Y.-D.; Houk, K. N. Transition Structures for the Corey-Chaykovsky Reaction of Sulfur Ylides with Formaldehyde. Journal of the American Chemical Society. [Link]

  • Aggarwal, V. K.; Harvey, J. N.; Richardson, J. Unraveling the Mechanism of Epoxidation and Cyclopropanation Reactions of Sulfur Ylides. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Syntheses. Dicyclopropyl ketone. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wikipedia. Wittig reaction. Wikipedia. [Link]

  • Organic Syntheses. Dicyclopropyl ketone procedure. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Wittig Reaction details. Organic Chemistry Portal. [Link]

  • Chemguide. Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • University of Calgary. Grignard Reactions with Carbonyls. University of Calgary Chemistry. [Link]

  • KPU Pressbooks. The Wittig Reaction. Organic Chemistry II. [Link]

  • Fundamentals of Organic Chemistry. Alcohols from Carbonyl Compounds: Reduction. Fundamentals of Organic Chemistry. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Google Patents. Method for the preparation of dicyclohexyl ketone.
  • MDPI. Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules. [Link]

  • Chemistry LibreTexts. 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • University of Calgary. RLi or RMgX with Aldehydes or Ketones. University of Calgary Chemistry. [Link]

  • PMC. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed Central. [Link]

  • PMC. Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. PubMed Central. [Link]

  • Chemistry LibreTexts. Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Chemistry LibreTexts. [Link]

  • Wikipedia. Carbonyl reduction. Wikipedia. [Link]

  • Saskoer. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link]

  • PMC. Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement. PubMed Central. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Chemistry LibreTexts. Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. [Link]

Sources

Application

Using 2,2-Dicyclobutylethan-1-ol as a precursor in API manufacturing

Title: Application Note: 2,2-Dicyclobutylethan-1-ol as a Sterically Hindered Lipophilic Precursor in Advanced API Manufacturing Introduction & Strategic Rationale The incorporation of unique cycloalkyl groups into Active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 2,2-Dicyclobutylethan-1-ol as a Sterically Hindered Lipophilic Precursor in Advanced API Manufacturing

Introduction & Strategic Rationale

The incorporation of unique cycloalkyl groups into Active Pharmaceutical Ingredients (APIs) is a proven medicinal chemistry strategy to modulate physicochemical properties, improve metabolic stability, and enhance target residence time. 2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2)[1] has emerged as a highly specialized precursor for introducing sterically hindered, lipophilic dicyclobutylethyl moieties into drug scaffolds.

Unlike linear alkyl chains or simple cyclohexyl rings, the dicyclobutyl motif provides a rigid, compact three-dimensional conformation. This extreme β -branching steric shielding effectively protects adjacent pharmacophores from rapid cytochrome P450 (CYP450)-mediated metabolism. Furthermore, the cyclobutyl rings offer an optimal balance of lipophilicity and aqueous solubility. This application note details the physicochemical profiling, synthetic workflows, and validated protocols for utilizing 2,2-dicyclobutylethan-1-ol in API manufacturing.

Physicochemical Profiling

Quantitative data and structural parameters for 2,2-dicyclobutylethan-1-ol are summarized below to guide solvent selection and reaction conditions[1][2].

ParameterValue / Description
Chemical Name 2,2-Dicyclobutylethan-1-ol
CAS Number 1803606-45-2
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Monoisotopic Mass 154.13577 Da
Appearance Viscous colorless to pale-yellow oil
Structural Feature Primary alcohol with extreme β -branching
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Synthetic Workflows & Mechanistic Causality

The functionalization of 2,2-dicyclobutylethan-1-ol requires careful reagent selection due to the extreme steric bulk at the beta-carbon. We outline two primary workflows for API integration:

Workflow A: Oxidation to 2,2-Dicyclobutylacetaldehyde For integration via reductive amination, the primary alcohol must be oxidized to an aldehyde. Traditional oxidants (e.g., KMnO4, Jones reagent) risk over-oxidation to the carboxylic acid or require harsh acidic conditions[3][4]. We utilize Dess-Martin Periodinane (DMP). DMP operates at room temperature under neutral conditions, proceeding via an aryliodo(III) intermediate[5][6]. It is highly chemoselective and handles sterically hindered primary alcohols exceptionally well without epimerization or C-C bond cleavage[7][8].

Workflow B: O-Alkylation via Mesylation Direct etherification of beta-branched primary alcohols via the Mitsunobu reaction is notoriously problematic. The severe steric hindrance prevents the bulky alkoxyphosphonium intermediate from undergoing efficient SN​2 displacement, often leading to elimination byproducts or unreacted starting material[9][10]. To bypass this, we employ a two-step activation via methanesulfonate (mesylate) esterification, followed by base-mediated SN​2 displacement. This provides a self-validating, highly scalable system for API manufacturing.

SyntheticWorkflow A 2,2-Dicyclobutylethan-1-ol (Precursor) B Dess-Martin Periodinane (Oxidation) A->B Pathway A E Mesyl Chloride / TEA (Activation) A->E Pathway B C 2,2-Dicyclobutylacetaldehyde (Intermediate) B->C D Reductive Amination (API Scaffold) C->D H Final Target API (Lipophilic & Stable) D->H F 2,2-Dicyclobutylethyl Methanesulfonate (Intermediate) E->F G SN2 Displacement (Phenolic API Scaffold) F->G G->H

Divergent synthetic workflows utilizing 2,2-Dicyclobutylethan-1-ol for API manufacturing.

Step-by-Step Methodologies

Protocol A: Synthesis of 2,2-Dicyclobutylacetaldehyde (DMP Oxidation) Self-Validation Checkpoint: The reaction produces two equivalents of acetic acid[6]. The use of sodium bicarbonate buffer prevents acid-catalyzed side reactions and validates that the pH remains neutral throughout the oxidation.

  • Preparation : In an oven-dried 500 mL round-bottom flask under an inert argon atmosphere, dissolve 2,2-dicyclobutylethan-1-ol (10.0 g, 64.8 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Buffering : Add solid sodium bicarbonate ( NaHCO3​ , 16.3 g, 194.4 mmol, 3.0 eq) to the stirring solution to neutralize acetic acid byproducts[6].

  • Oxidation : Cool the suspension to 0 °C. Portion-wise, add Dess-Martin Periodinane (DMP, 30.2 g, 71.3 mmol, 1.1 eq) over 15 minutes[7].

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the bulky alcohol will convert cleanly to the higher-Rf aldehyde.

  • Quench & Workup : Quench the reaction by adding 150 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted DMP and iodine byproducts).

  • Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (Caution: Aldehyde may be volatile; do not heat bath above 30 °C).

  • Purification : Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield 2,2-dicyclobutylacetaldehyde.

Protocol B: O-Alkylation via Mesylate Activation Self-Validation Checkpoint: The mesylation must be kept strictly below 5 °C during addition to prevent exothermic degradation or competitive chloride substitution.

  • Mesylation : Dissolve 2,2-dicyclobutylethan-1-ol (10.0 g, 64.8 mmol) and triethylamine (TEA, 13.5 mL, 97.2 mmol, 1.5 eq) in anhydrous DCM (150 mL) at 0 °C under argon.

  • Activation : Dropwise, add Methanesulfonyl chloride (MsCl, 6.0 mL, 77.8 mmol, 1.2 eq) over 20 minutes. Stir at 0 °C for 1 hour.

  • Workup : Quench with ice water (100 mL). Separate the organic layer, wash with 1M HCl (50 mL), saturated NaHCO3​ (50 mL), and brine. Dry over Na2​SO4​ and concentrate to afford 2,2-dicyclobutylethyl methanesulfonate (quant. yield). Use immediately in the next step.

  • SN2 Displacement : In a clean flask, dissolve the target phenolic API scaffold (60.0 mmol) in anhydrous DMF (100 mL). Add Potassium carbonate ( K2​CO3​ , 16.6 g, 120 mmol, 2.0 eq) and heat to 60 °C for 30 minutes to generate the highly nucleophilic phenoxide.

  • Coupling : Add a solution of the crude mesylate in DMF (20 mL) dropwise. Elevate the temperature to 85 °C and stir for 12 hours. The extreme steric hindrance requires elevated thermal energy to overcome the activation barrier for the SN​2 transition state[10].

  • Isolation : Cool to room temperature, dilute with water (300 mL), and extract with EtOAc (3 x 100 mL). Wash organics heavily with water (5 x 100 mL) to remove DMF, dry, and purify via chromatography.

Pharmacological Application: Kinase Inhibition

Once integrated into the API, the dicyclobutylethyl moiety often occupies deep, lipophilic hydrophobic pockets within target proteins (e.g., Janus Kinases or Tyrosine Kinases). The steric bulk prevents enzymatic degradation of the ether linkage, ensuring sustained inhibition of downstream transcription factors.

SignalingPathway Ligand Cytokine Receptor Receptor Ligand->Receptor Kinase Target Kinase Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation API Dicyclobutyl-API (Inhibitor) API->Kinase Inhibition Gene Gene Expression TF->Gene Translocation

Mechanism of action for the synthesized API inhibiting a generic kinase signaling pathway.

Analytical Validation

To ensure the integrity of the self-validating protocols, the following analytical signatures must be confirmed:

  • 1H NMR (DMP Oxidation) : Disappearance of the primary alcohol methylene doublet (~3.5 ppm) and the appearance of a distinct aldehyde proton singlet/multiplet at ~9.7-9.8 ppm.

  • 1H NMR (Mesylation) : Shift of the methylene protons downfield to ~4.2 ppm, and the appearance of a sharp 3H singlet at ~3.0 ppm (mesylate methyl group).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the exact mass of the final coupled API, demonstrating the addition of the C10​H17​ fragment (+137.13 Da to the parent phenol mass).

References

  • NextSDS. "2,2-dicyclobutylethan-1-ol — Chemical Substance Information". Retrieved from:[Link]

  • PubChemLite. "USKSWTGZRMFHAE-UHFFFAOYSA-N - Explore". Luxembourg Centre for Systems Biomedicine. Retrieved from: [Link]

  • Chem-Station Int. Ed. "Dess-Martin Oxidation". Retrieved from:[Link]

  • Chemistry Steps. "Dess–Martin periodinane (DMP) oxidation". Retrieved from: [Link]

  • Wikipedia. "Dess–Martin oxidation". Retrieved from:[Link]

  • Chemistry LibreTexts. "17.7: Oxidation of Alcohols". Retrieved from: [Link]

  • OpenStax. "17.7 Oxidation of Alcohols - Organic Chemistry". Retrieved from: [Link]

  • ACS Publications. "Standardization Protocols and Optimized Precursor Sets for the Efficient Application of Automated Parallel Synthesis to Lead Optimization: A Mitsunobu Example". Retrieved from:[Link]

  • TIGP, Academia Sinica. "Organic Synthesis in the 21st Century - Nucleophilic Substitution and Elimination Reaction". Retrieved from: [Link]

Sources

Method

Application Note: High-Efficiency Esterification of the Sterically Hindered Scaffold 2,2-Dicyclobutylethan-1-ol

Introduction & Structural Rationale In modern drug discovery, incorporating sterically demanding, lipophilic scaffolds is a proven strategy to enhance metabolic stability, restrict bond rotation, and modulate pharmacokin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, incorporating sterically demanding, lipophilic scaffolds is a proven strategy to enhance metabolic stability, restrict bond rotation, and modulate pharmacokinetic profiles. 2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2) [3] is a prime example of such a building block. Featuring dual cyclobutyl rings at the beta-carbon, this primary alcohol presents a neopentyl-like steric environment. While highly desirable for drug design, this extreme beta-branching poses significant synthetic challenges, particularly in standard esterification workflows where the hydroxyl group is heavily shielded from incoming electrophiles.

Mechanistic Causality: Overcoming Beta-Branching Steric Shielding

Why do traditional methods fail? In a classic Fischer esterification, the rate-determining step involves the alcohol's nucleophilic attack on a protonated carbonyl, forming a sterically congested tetrahedral intermediate. The dual cyclobutyl rings of 2,2-dicyclobutylethan-1-ol create severe 1,3-diaxial-like interactions in this transition state. This drastically raises the activation energy, resulting in poor yields (<20%), reaction stalling, or unwanted elimination side-reactions.

To solve this, we must bypass the standard tetrahedral intermediate by employing a modified Steglich Esterification [1]. By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), the reaction pathway is fundamentally altered:

  • Activation: The carboxylic acid reacts with EDC to form an O-acylisourea intermediate.

  • Acyl Transfer: DMAP acts as a hyper-nucleophilic catalyst, attacking this intermediate to generate a highly reactive N-acylpyridinium ion.

  • Forced Coupling: The extreme electrophilicity of the N-acylpyridinium species overcomes the steric shielding of the beta-branched alcohol, driving the esterification forward [2].

MechanisticPathway Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylpyridinium Active Species O_Acyl->N_Acyl Acyl Transfer DMAP DMAP Catalyst DMAP->N_Acyl N_Acyl->DMAP Regeneration Ester Target Ester Product N_Acyl->Ester Nucleophilic Attack Urea Urea Byproduct (Water Soluble) N_Acyl->Urea EDC Byproduct Alcohol 2,2-Dicyclobutylethan-1-ol (Sterically Hindered) Alcohol->Ester

Figure 1: Mechanistic pathway of the Steglich esterification overcoming steric hindrance.

Comparative Efficacy Data

The table below summarizes the expected performance of 2,2-dicyclobutylethan-1-ol across different esterification methodologies. It highlights the necessity of the EDC/DMAP system for sterically encumbered substrates.

Esterification MethodCoupling ReagentsCarboxylic AcidExpected YieldPrimary Byproducts / Issues
Fischer (Acidic) H₂SO₄ (cat.), HeatAcetic Acid< 25%Incomplete conversion, elimination
Standard Steglich DCC, DMAP (0.1 eq)Benzoic Acid65 - 70%Insoluble DCU removal is difficult
Modified Steglich EDC·HCl, DMAP (0.5 eq)Benzoic Acid85 - 90% None (Water-soluble urea byproduct)
Modified Steglich EDC·HCl, DMAP (1.0 eq)Pivalic Acid75 - 80% Trace N-acylurea

Note: For highly hindered acids (e.g., Pivalic acid), increasing DMAP to stoichiometric amounts (1.0 eq) acts as an acid scavenger and accelerates the acyl transfer, minimizing the competing O-to-N acyl migration side reaction.

Validated Experimental Protocol: EDC/DMAP Coupling

This protocol is engineered as a self-validating system. We utilize EDC·HCl instead of DCC because the resulting urea byproduct is highly water-soluble. This allows for seamless removal during the aqueous workup—a critical advantage when purifying lipophilic drug-like molecules that co-elute with dicyclohexylurea (DCU) during chromatography.

Reagents Required:

  • 2,2-Dicyclobutylethan-1-ol: 1.0 mmol (Limiting reagent)

  • Carboxylic Acid: 1.2 mmol

  • EDC·HCl: 1.5 mmol

  • DMAP: 0.5 mmol (Elevated catalytic amount for hindered substrates)

  • Anhydrous Dichloromethane (DCM): 10 mL

Workflow Prep 1. Reagent Prep Dry DCM, 0 °C Activation 2. Activation Acid + EDC + DMAP Prep->Activation Coupling 3. Esterification Add Alcohol, RT Activation->Coupling Workup 4. Workup Wash & Extract Coupling->Workup Purification 5. Purification Silica Gel Flash Workup->Purification

Figure 2: Step-by-step workflow for the modified Steglich esterification.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 25 mL round-bottom flask. Purge with inert gas (N₂ or Argon). Add the carboxylic acid (1.2 mmol) and anhydrous DCM (10 mL). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C suppresses the premature O-to-N acyl migration of the O-acylisourea intermediate, which would otherwise form an unreactive N-acylurea dead-end product [2].

  • Activation: Add EDC·HCl (1.5 mmol) and DMAP (0.5 mmol) to the stirring solution. Stir at 0 °C for 15 minutes.

    • Observation: The solution may become slightly cloudy or yellow as the active N-acylpyridinium species forms.

  • Coupling: Dissolve 2,2-Dicyclobutylethan-1-ol (1.0 mmol) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12–16 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The alcohol spot should disappear, replaced by a higher Rf ester spot.

  • Aqueous Workup: Dilute the reaction with an additional 10 mL of DCM. Transfer to a separatory funnel.

    • Wash with 1M HCl (2 x 10 mL) to remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (1 x 10 mL) to remove unreacted carboxylic acid.

    • Wash with brine (1 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure ester.

Analytical Validation System

To confirm the success of the esterification, researchers should rely on ¹H-NMR spectroscopy to validate the transformation:

  • Starting Material (Alcohol): The alpha-protons (-CH₂-OH) of 2,2-dicyclobutylethan-1-ol typically resonate as a doublet around 3.4 - 3.6 ppm .

  • Product (Ester): Upon successful esterification, the electron-withdrawing nature of the newly formed ester bond will cause a significant downfield shift of these alpha-protons to approximately 4.0 - 4.3 ppm . This diagnostic shift is the definitive hallmark of successful coupling.

References
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, Royal Society of Chemistry. URL: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. URL: [Link]

  • 2,2-dicyclobutylethan-1-ol (Compound CID 119030922). PubChemLite. URL: [Link]

Application

Application Note: In Vitro Application of 2,2-Dicyclobutylethan-1-ol in Drug Discovery

Executive Summary The optimization of pharmacokinetic properties and target binding affinity remains a central challenge in small-molecule drug discovery. Historically, medicinal chemistry has relied heavily on planar ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic properties and target binding affinity remains a central challenge in small-molecule drug discovery. Historically, medicinal chemistry has relied heavily on planar aromatic rings; however, the strategic shift toward saturated, sp³-rich scaffolds has proven to increase clinical success rates[1]. 2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2) emerges as a highly specialized, sterically hindered building block designed to address metabolic liabilities while exploring novel chemical space[2].

This application note provides a comprehensive guide for researchers and drug development professionals on the in vitro application of 2,2-Dicyclobutylethan-1-ol. By leveraging the unique puckered 3D structure of its dual cyclobutane rings, this scaffold acts as a superior bioisostere for gem-dimethyl groups or diarylmethane moieties, offering enhanced metabolic stability and target complementarity[1][3]. Detailed herein are the physicochemical rationale, synthetic utility, and self-validating in vitro protocols for evaluating its impact on metabolic clearance and fragment-based binding kinetics.

Chemical Rationale & Physicochemical Profiling

The Causality of Scaffold Selection

The incorporation of 2,2-Dicyclobutylethan-1-ol into a pharmacophore is driven by three mechanistic advantages:

  • Steric Shielding: The beta-carbon is substituted with two bulky cyclobutyl rings. This dense steric environment acts as an "umbrella," shielding adjacent functional groups (such as ether or amine linkages derived from the primary alcohol) from Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes[4].

  • Enhanced Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) improves aqueous solubility and reduces off-target promiscuity. The dicyclobutyl moiety contributes eight sp³ carbons, significantly pushing the molecule out of flat, aromatic chemical space[1].

  • Bioisosterism & 3D Complementarity: Cyclobutane rings possess a unique puckered conformation. Unlike planar phenyl rings, this 3D architecture allows the fragment to project deeply into hydrophobic binding pockets, often yielding superior thermodynamic binding signatures[3].

Physicochemical Properties

The primary alcohol serves as a versatile synthetic handle (e.g., for Mitsunobu etherification, or Swern oxidation to the aldehyde for reductive amination), allowing seamless integration into existing lead series.

PropertyValueClinical / Synthetic Relevance
Chemical Name 2,2-Dicyclobutylethan-1-olStandard IUPAC nomenclature[2].
CAS Number 1803606-45-2Unique identifier for commercial sourcing[2].
Molecular Formula C₁₀H₁₈OHigh carbon-to-heteroatom ratio[5].
Molecular Weight 154.25 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD)[6].
SMILES C1CC(C1)C(CO)C2CCC2Highlights the highly branched beta-carbon[5].
H-Bond Donors/Acceptors 1 / 1Maintains favorable Lipinski parameters.

Experimental Protocol 1: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic shielding provided by the 2,2-dicyclobutylethyl moiety, a liver microsomal stability assay is required. This system evaluates the vulnerability of the compound to CYP450-mediated Phase I oxidation[4].

Assay Causality & Self-Validation

Microsomes contain the primary metabolizing enzymes found in the liver. By comparing a lead compound containing a standard gem-dimethyl or benzyl group against its 2,2-dicyclobutylethyl analog, researchers can quantify the reduction in intrinsic clearance ( CLint​ ). The protocol includes a positive control (e.g., Verapamil or Dextromethorphan) to validate the enzymatic activity of the microsome batch.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[4][7].

  • Microsome Thawing: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Dilute into the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL[4].

  • Compound Spiking: Prepare a 10 mM stock of the 2,2-dicyclobutylethyl-derived test compound in DMSO. Spike the compound into the microsomal suspension to a final concentration of 1 µM (ensure final DMSO concentration is 0.5% to prevent enzyme inhibition)[8].

  • Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37 °C for 10 minutes[8].

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[4][8].

  • Time-Course Sampling: At specific time points (t = 0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction mixture[4][8].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism[4].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C. Transfer the supernatant for LC-MS/MS quantification to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[4].

Workflow Visualization

MicrosomalStability N1 Compound Preparation (1 µM, <0.5% DMSO) N2 Microsome Incubation (0.5 mg/mL, 37°C) N1->N2 N3 NADPH Addition (1 mM, t=0) N2->N3 10 min pre-incubation N4 Time-Course Sampling (0, 5, 15, 30, 45 min) N3->N4 Start Reaction N5 Quench & Centrifuge (Ice-cold ACN) N4->N5 50 µL Aliquots N6 LC-MS/MS Quantification N5->N6 Supernatant

Figure 1: Step-by-step workflow of the in vitro liver microsomal stability assay.

Experimental Protocol 2: Fragment-Based Surface Plasmon Resonance (SPR)

To evaluate the 3D binding complementarity of the cyclobutane rings, Surface Plasmon Resonance (SPR) is utilized. Because 2,2-Dicyclobutylethan-1-ol has a low molecular weight (154.25 g/mol )[6], it is an ideal candidate for Fragment-Based Drug Discovery (FBDD).

Assay Causality & Self-Validation

SPR provides real-time, label-free kinetic data ( kon​ , koff​ , and KD​ ). The puckered nature of the dicyclobutyl group often results in a slower dissociation rate ( koff​ ) compared to planar analogs due to enhanced van der Waals contacts within hydrophobic sub-pockets[1][3]. The self-validating nature of SPR relies on referencing against a blank flow cell and utilizing a concentration gradient to ensure dose-dependent, saturable binding curves.

Step-by-Step Methodology
  • Target Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM sodium acetate, pH optimized below the protein's pI) to achieve an immobilization level of 2,000–3,000 Response Units (RU) to account for the low molecular weight of the fragment.

  • Quenching: Block unreacted succinimide esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Synthetically couple 2,2-Dicyclobutylethan-1-ol to your core scaffold. Prepare a 2-fold dilution series of this analyte in the running buffer (e.g., PBS-P+ with 2% DMSO) ranging from 1.56 µM to 50 µM.

  • Kinetic Injection: Inject the analyte over both the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase.

  • Data Processing: Subtract the reference flow cell and blank buffer injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

SPR Logic Visualization

SPRLogic N1 Target Protein Immobilization (CM5 Chip, 2000 RU) N2 Analyte Injection (Dicyclobutyl analog gradient) N1->N2 EDC/NHS Coupling N3 Association Phase (k_on extraction) N2->N3 30 µL/min Flow N4 Dissociation Phase (k_off extraction) N3->N4 Buffer Wash N5 Kinetic Fitting (K_D = k_off / k_on) N4->N5 1:1 Langmuir Model

Figure 2: Logical progression of SPR multi-cycle kinetic analysis for fragment binding.

Conclusion

The integration of 2,2-Dicyclobutylethan-1-ol into drug discovery pipelines represents a sophisticated approach to overcoming metabolic liabilities. By replacing traditional planar or unhindered aliphatic groups with this highly sterically hindered, sp³-rich building block, medicinal chemists can independently modulate lipophilicity, 3D target complementarity, and CYP450 resistance. The standardized in vitro protocols provided above ensure rigorous, reproducible validation of these physicochemical enhancements.

References

  • NextSDS. "2,2-dicyclobutylethan-1-ol — Chemical Substance Information". NextSDS Chemical Database. Available at:[Link]

  • PubChemLite. "2,2-dicyclobutylethan-1-ol (C10H18O)". Université du Luxembourg. Available at:[Link]

  • PubMed Central (PMC). "Cyclobutanes in Small‐Molecule Drug Candidates". National Institutes of Health. Available at:[Link]

  • PubMed Central (PMC). "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation". National Institutes of Health. Available at:[Link]

  • RSC Medicinal Chemistry. "Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives". Royal Society of Chemistry. Available at:[Link]

  • PubMed Central (PMC). "Improved Total Synthesis and Biological Evaluation of Potent Apratoxin S4 Based Anticancer Agents with Differential Stability". National Institutes of Health. Available at:[Link]

Sources

Method

Application Note: Liquid-Liquid Extraction and Purification of 2,2-Dicyclobutylethan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2) Executive Summary & Methodological Rationale The isolation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2)

Executive Summary & Methodological Rationale

The isolation of highly lipophilic, sterically hindered aliphatic alcohols from complex reaction matrices requires a highly controlled approach to biphasic partitioning and chromatographic resolution. 2,2-Dicyclobutylethan-1-ol (C₁₀H₁₈O, Monoisotopic Mass: 154.14 Da)[1] presents unique purification challenges due to the extreme hydrophobicity of its dual cyclobutyl rings contrasted by a single primary hydroxyl group.

This protocol establishes a self-validating workflow for the liquid-liquid extraction (LLE) and normal-phase purification of this compound.

Causality in Experimental Design:

  • Solvent Selection: We utilize Methyl tert-butyl ether (MTBE) rather than ethyl acetate or dichloromethane. Lipophilic compounds like aliphatic alcohols exhibit exceptionally high partition coefficients in ether-based solvents[2]. Furthermore, MTBE has negligible water miscibility, which prevents the carryover of aqueous salts and minimizes the co-extraction of highly polar byproducts.

  • Salting-Out Effect: A saturated sodium chloride (brine) wash is employed to break any emulsions formed by the amphiphilic nature of the alcohol. The high ionic strength of the brine increases the osmotic pressure of the aqueous layer, forcing dissolved water out of the organic phase and acting as a primary desiccant.

  • Chromatographic Strategy: Normal-phase silica gel chromatography exploits the hydrogen-bonding capability of the primary hydroxyl group. Non-polar impurities (e.g., unreacted alkanes or cyclobutyl dimers) elute near the solvent front in a hexane-rich mobile phase, while the target alcohol is retained until the polarity is incrementally increased[3].

Process Visualization

LLE_Workflow Start Crude Reaction Mixture (2,2-Dicyclobutylethan-1-ol) Quench Aqueous Quench (H2O or sat. NH4Cl) Start->Quench LLE Liquid-Liquid Extraction (MTBE or Et2O) Quench->LLE OrgPhase Organic Phase (Product + Lipophilic Impurities) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts + Polar Impurities) LLE->AqPhase Bottom Layer Wash Brine Wash & Na2SO4 Drying OrgPhase->Wash AqPhase->LLE Back-extract Concentration Rotary Evaporation (Reduced Pressure) Wash->Concentration Purification Flash Chromatography (Silica Gel, Hexane/EtOAc) Concentration->Purification PureProduct Pure 2,2-Dicyclobutylethan-1-ol Purification->PureProduct

Workflow for the liquid-liquid extraction and purification of 2,2-Dicyclobutylethan-1-ol.

Step-by-Step Experimental Protocol

Phase 1: Reaction Quenching & Primary Extraction
  • Thermal Control & Quenching: Cool the crude reaction mixture to 0 °C using an ice-water bath. Slowly add saturated aqueous NH₄Cl dropwise to neutralize reactive intermediates. Causality: Strict thermal control prevents the exothermic degradation or volatilization of the target alcohol.

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add MTBE in a volume equal to twice that of the aqueous phase.

  • Partitioning: Stopper the funnel, invert, and immediately vent the stopcock to release pressure. Shake vigorously for 30 seconds, venting frequently to prevent pressure buildup.

  • Phase Separation: Secure the funnel on a ring stand and allow the layers to separate completely. The organic layer (MTBE) will be the top phase (density ≈ 0.74 g/mL).

  • Self-Validation (Extraction Completeness): To ensure quantitative extraction, spot both the organic and aqueous layers on a Thin Layer Chromatography (TLC) plate. Stain the plate with Potassium Permanganate (KMnO₄) and gently heat. The complete absence of a yellow/white spot on the purple background in the aqueous lane confirms that the lipophilic alcohol has fully partitioned into the organic phase.

  • Back-Extraction: Drain the lower aqueous layer into an Erlenmeyer flask. Retain the organic layer. Return the aqueous layer to the funnel and extract twice more with fresh MTBE to maximize yield[4]. Combine all organic layers.

Phase 2: Washing & Desiccation
  • Brine Wash: Wash the combined organic layers with saturated NaCl solution (1/3 of the total organic volume). Agitate gently to avoid intractable emulsions, then separate.

  • Desiccation: Transfer the organic phase to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) incrementally[4].

  • Self-Validation (Drying Completeness): Initially, the Na₂SO₄ will clump as it absorbs water to form a decahydrate. Continue adding small amounts and swirling the flask. The drying process is only validated as complete when the newly added desiccant powder flows freely like "snow" upon swirling.

  • Filtration: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask. Wash the desiccant cake with a small volume of fresh MTBE to ensure quantitative transfer.

Phase 3: Solvent Evaporation
  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure (e.g., 300 to 150 mmHg) with a water bath set to 30–35 °C. Causality: Maintaining a low bath temperature prevents the thermal degradation and co-evaporation of the target alcohol.

  • Yield Assessment: The resulting pale yellow or colorless oil is the crude 2,2-dicyclobutylethan-1-ol.

Phase 4: Normal-Phase Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using hexanes as the slurry solvent.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and carefully load it onto the flat silica bed.

  • Elution: Elute the column using a step gradient of Hexanes:Ethyl Acetate (starting at 95:5, increasing to 85:15).

  • Self-Validation (Fraction Purity): Collect fractions and monitor via TLC (KMnO₄ stain). 2,2-dicyclobutylethan-1-ol typically elutes at an Rf​ of ~0.35 in 90:10 Hexanes:EtOAc. Pool only the fractions showing a single, distinct spot.

  • Final Isolation: Concentrate the pooled fractions via rotary evaporation, and dry under high vacuum (0.1 mmHg) for 4–6 hours until a constant mass is achieved, validating the complete removal of trace solvents.

Quantitative Data & Expected Metrics

To facilitate rapid reference during protocol execution, the critical physicochemical parameters and expected chromatographic metrics are summarized below.

ParameterValue / MetricRationale / Implication
Molecular Formula C₁₀H₁₈OHighly lipophilic structure dictates the use of non-polar extraction solvents.
Monoisotopic Mass 154.135 DaUsed for precise Mass Spectrometry (MS) identification of collected fractions.
Optimal Extraction Solvent MTBE or Diethyl EtherMaximizes the partition coefficient ( KD​ ) for aliphatic alcohols while minimizing water carryover.
Aqueous Wash Saturated NaCl (Brine)Breaks emulsions; pre-dries the organic phase via osmotic pressure gradients.
Chromatography Stationary Phase Silica Gel (230–400 mesh)Enables normal-phase separation based on the hydrogen-bonding capacity of the primary hydroxyl group.
Typical Rf​ Value ~0.35 (90:10 Hexanes:EtOAc)Allows baseline resolution from non-polar alkanes ( Rf​ > 0.8) and polar byproducts ( Rf​ < 0.1).
Detection Method KMnO₄ or PMA StainStrictly required due to the molecule's lack of a UV-active chromophore.

References

  • 2,2-dicyclobutylethan-1-ol (C10H18O) - PubChemLite. Université du Luxembourg.
  • Extraction of lipophilic compounds. BOKU Core Facilities.
  • Rapid Separation and Quantitative Analysis of Complex Lipophilic Wood Pulp Extractive Mixtures Based on 2D Thin Layer Chromatography. ACS Sustainable Chemistry & Engineering.
  • Reduction of Carboxylic Acids to Alcohols. Organic Syntheses.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2,2-Dicyclobutylethan-1-ol synthesis

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 2,2-Dicyclobutylethan-1-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 2,2-Dicyclobutylethan-1-ol. Our focus is on overcoming common challenges to improve reaction yield and product purity, specifically addressing the significant steric hindrance presented by this molecule.

Synthetic Overview: The Challenge of Steric Hindrance

The synthesis of 2,2-Dicyclobutylethan-1-ol is most directly achieved via the reduction of its corresponding aldehyde, 2,2-dicyclobutylacetaldehyde. The core challenge in this transformation is the steric bulk imposed by the two cyclobutane rings adjacent to the carbonyl group. This congestion impedes the approach of the hydride reagent to the electrophilic carbonyl carbon, which can lead to slow or incomplete reactions and ultimately, low yields.

This guide will explore the strategic selection of reducing agents and the optimization of reaction conditions to effectively overcome this steric barrier.

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide & Core Concepts

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing solutions grounded in established chemical principles.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most common problem and typically stems from one of three areas: the choice of reducing agent, suboptimal reaction conditions, or impure starting materials.

  • Cause 1: Inadequate Reducing Agent. The steric hindrance of the dicyclobutyl group can render milder reducing agents like Sodium Borohydride (NaBH₄) kinetically slow or ineffective. While NaBH₄ is an excellent choice for unhindered aldehydes and ketones, its bulkier borohydride complex may struggle to access the carbonyl carbon.[1]

  • Solution 1: Employ a More Powerful Hydride Source. Lithium Aluminum Hydride (LiAlH₄) is a significantly more potent reducing agent than NaBH₄ and is highly effective for reducing sterically hindered carbonyls.[2][3] Its smaller, more reactive aluminum hydride species can overcome the steric shield more readily. However, LiAlH₄ requires strict anhydrous conditions and a more complex workup procedure.[4][5][6]

  • Cause 2: Suboptimal Reaction Conditions. Even with the correct reagent, conditions matter.

    • Temperature: For NaBH₄ reductions, gentle heating (e.g., 40-50 °C) or extended reaction times may be necessary to drive the reaction to completion. Conversely, LiAlH₄ reactions are highly exothermic and typically require initial cooling (0 °C) to control the reaction rate, followed by warming to room temperature or gentle reflux to ensure completion.[4][7]

    • Solvent: For NaBH₄, protic solvents like ethanol or methanol are standard.[8] For LiAlH₄, anhydrous ethereal solvents such as Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are mandatory to prevent violent quenching of the reagent.[4][5]

  • Cause 3: Impure Starting Material. The starting aldehyde, 2,2-dicyclobutylacetaldehyde, may contain acidic impurities from its own synthesis. These impurities can consume the hydride reagent, reducing the amount available for the desired reaction.

  • Solution 3: Verify Purity. Before starting the reduction, analyze the aldehyde by ¹H NMR and GC-MS. If impurities are detected, purify the aldehyde by column chromatography or distillation.

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Moderate; effective for most aldehydes/ketones.[1]Very High; reduces esters, amides, and hindered carbonyls.[2][3]
Solvents Protic (Methanol, Ethanol).[8]Anhydrous Aprotic (THF, Diethyl Ether).[4][5]
Safety Relatively safe, stable in air.[2]Pyrophoric, reacts violently with water.[5] Requires inert atmosphere.
Workup Simple; typically an acidic or aqueous quench.[9]Complex; often requires a Fieser or Rochelle's salt workup.[2][10][11]
Recommendation Good for initial screening on a small scale.Recommended for high-yield synthesis of this hindered substrate.
Caption: Comparison of common hydride reducing agents.

Question 2: My LiAlH₄ reaction workup results in a thick, unfilterable emulsion. How can I improve product isolation?

This is a classic problem with LiAlH₄ reductions, caused by the formation of colloidal aluminum salts. Standard aqueous quenches often lead to gels that trap the product and make extraction nearly impossible.[2]

  • Solution 1: Fieser Workup. This is a widely adopted, sequential addition method designed to produce granular, easily filterable aluminum salts. For a reaction using 'X' grams of LiAlH₄, the procedure is as follows[4][11]:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add 'X' mL of water.

    • Slowly add 'X' mL of 15% aqueous NaOH solution.

    • Slowly add '3X' mL of water.

    • Warm the mixture to room temperature and stir vigorously for 30 minutes. The resulting white precipitate can be removed by filtration through Celite.

  • Solution 2: Rochelle's Salt Workup. An excellent alternative involves using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The tartrate ion is a strong chelating agent for aluminum, forming a soluble complex that breaks up the emulsion and keeps the aluminum salts in the aqueous phase.[10]

    • Cool the reaction to 0 °C and quench the excess LiAlH₄ with a small amount of ethyl acetate.

    • Add a saturated aqueous solution of Rochelle's salt and stir the biphasic mixture vigorously for 1-2 hours, or until the layers become clear.

    • Separate the organic layer and extract the aqueous layer.

Question 3: The reaction appears complete by TLC, but purification by column chromatography gives a low recovery. What could be the issue?

  • Cause 1: Product Volatility. 2,2-Dicyclobutylethan-1-ol, with a likely molecular weight around 154 g/mol and significant aliphatic character, may be somewhat volatile. Aggressive removal of solvent on a rotary evaporator, especially under high vacuum and heat, can lead to loss of product.

  • Solution 1: Careful Solvent Removal. Remove the extraction solvent at reduced pressure without excessive heating. After concentration, place the sample under high vacuum for a shorter period to remove residual solvent.

  • Cause 2: Improper Stationary/Mobile Phase. The two cyclobutyl groups make the alcohol quite non-polar. It may elute very quickly from a standard silica gel column with common solvent systems like ethyl acetate/hexanes, potentially co-eluting with non-polar impurities.

  • Solution 2: Optimize Chromatography. Use a less polar solvent system to achieve better separation (e.g., start with 2-3% Ethyl Acetate in Hexanes). If the product streaks, which can happen with alcohols on silica, pre-treating the silica with a small amount of triethylamine (0.5% in the solvent system) can improve peak shape.

Detailed Experimental Protocols

Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. It must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 1: High-Yield Synthesis using Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed to maximize the yield for the sterically hindered substrate.

1. Reaction Setup:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Allow the flask to cool to room temperature under a stream of nitrogen.

  • In the flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF (approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice-water bath.

2. Aldehyde Addition:

  • Dissolve 2,2-dicyclobutylacetaldehyde (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 2-4 hours. Monitor the reaction progress by TLC (stain with potassium permanganate). If the reaction is sluggish, gently heat to reflux for 1 hour.

4. Workup (Rochelle's Salt Method):

  • Cool the reaction mixture back to 0 °C.

  • Quench excess LiAlH₄ by the slow, dropwise addition of ethyl acetate until bubbling subsides.

  • Add a saturated aqueous solution of Rochelle's salt (equal in volume to the THF used).

  • Remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour, or until the two layers become clear and a fine white precipitate settles.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure.

5. Purification:

  • Purify the resulting crude oil via silica gel column chromatography, eluting with a gradient of 2% to 10% ethyl acetate in hexanes to yield pure 2,2-Dicyclobutylethan-1-ol.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification setup 1. Assemble and flame-dry glassware under N₂ reagents 2. Prepare LiAlH₄ suspension in anhydrous THF setup->reagents cool 3. Cool LiAlH₄ to 0 °C reagents->cool add 4. Add aldehyde solution dropwise cool->add react 5. Stir at RT (monitor by TLC) add->react quench 6. Cool to 0 °C and quench react->quench rochelle 7. Add Rochelle's salt and stir vigorously quench->rochelle extract 8. Separate layers and extract rochelle->extract dry 9. Dry and concentrate organic layers extract->dry purify 10. Column Chromatography dry->purify

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 2,2-Dicyclobutylethan-1-ol Vacuum Distillation

Welcome to the advanced troubleshooting center for the purification of 2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2). Designed for synthetic chemists and drug development professionals, this guide bypasses generic disti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the purification of 2,2-Dicyclobutylethan-1-ol (CAS: 1803606-45-2). Designed for synthetic chemists and drug development professionals, this guide bypasses generic distillation advice to address the specific thermochemical vulnerabilities of highly branched, strained alicyclic alcohols.

The Core Challenge: Steric Bulk and Ring Strain

2,2-Dicyclobutylethan-1-ol is a primary alcohol characterized by extreme steric hindrance at the beta-carbon, which is substituted with two cyclobutane rings. While 1 confirms its structural identity, the molecule's physical behavior under thermal stress is complex.

The primary driver of low purity during vacuum distillation is not poor fractionation, but thermally induced, acid-catalyzed degradation . Cyclobutane rings possess significant angle strain (~26 kcal/mol per ring). In the presence of trace acidic impurities (often residual from upstream synthesis steps) and elevated pot temperatures, the alcohol is prone to protonation and dehydration.

As documented in classical 2, the resulting primary carbocation rapidly undergoes a 1,2-alkyl shift. This expands the 4-membered ring into a thermodynamically more stable 5-membered cyclopentyl system, generating isomeric impurities that co-distill with the target product.

WMR A 2,2-Dicyclobutylethan-1-ol (Target) B Protonated Alcohol (Trace Acid + Heat) A->B H+ C Primary Carbocation (Loss of H2O) B->C -H2O D Wagner-Meerwein Rearrangement (Ring Expansion) C->D 1,2-Alkyl Shift E Cyclopentyl Carbocation (Strain Relieved) D->E F Isomeric Cyclopentenes (Co-distilling Impurities) E->F -H+

Mechanistic pathway of acid-catalyzed Wagner-Meerwein rearrangement during distillation.

Quantitative Distillation Parameters & Impurity Profiling

To successfully purify this compound, thermal history must be minimized. Below is a breakdown of typical distillation parameters and the structural causes of common impurities.

Parameter / ImpurityTypical Value / ObservationCausality & Mitigation Strategy
Boiling Point (Target) ~95–105 °C at 2.0 TorrTarget fraction. Maintain strict vacuum to keep pot temp <120 °C.
Pot Temperature > 130 °C (Warning Zone)Exceeding this threshold triggers exponential thermal rearrangement and dehydration.
Impurity: Cyclopentyl derivatives +2% to +5% per hour at >120 °CDriven by ring-strain relief[3]. Mitigate by adding anhydrous Na₂CO₃ to the pot.
Impurity: 1,1-Dicyclobutylethene 1–3% (Lower boiling)Acid-catalyzed dehydration. Typically elutes in the forerun fraction.
Impurity: Unreacted Aldehyde Close-boiling (co-distills)Residual starting material. Requires chemical derivatization prior to distillation.

Diagnostic Troubleshooting Workflow

When analyzing a failed distillation run (e.g., GC/MS shows <90% purity), use the following logic tree to isolate the root cause.

Troubleshooting Start Low Purity in Distillate Q1 Are impurities lower-boiling alkenes or rearranged isomers? Start->Q1 Acid Trace acid in pot. Action: Add Na2CO3 base. Q1->Acid Yes Q2 Is the impurity unreacted aldehyde or ketone? Q1->Q2 No Wash Poor upstream workup. Action: Bisulfite wash. Q2->Wash Yes Q3 Is the pot temperature > 120°C? Q2->Q3 No Vac Inadequate vacuum. Action: Service pump/leaks. Q3->Vac Yes

Diagnostic workflow for identifying and resolving low purity in 2,2-Dicyclobutylethan-1-ol distillation.

Self-Validating Experimental Protocol: Optimized Vacuum Distillation

To ensure high-purity recovery, the distillation must be treated as a coupled chemical-physical process. This protocol integrates pre-distillation chemical scrubbing with optimized thermal parameters, drawing on 3.

Step 1: Chemical Pre-treatment (Crucial)
  • Action: Before loading the crude mixture into the distillation flask, wash the organic layer with saturated aqueous NaHCO₃, followed by a 10% sodium bisulfite (NaHSO₃) wash. Dry over anhydrous Na₂SO₄.

  • Causality: Distillation cannot separate compounds with identical boiling points. The bisulfite wash forms water-soluble adducts with unreacted aldehydes/ketones, physically removing them from the organic phase. This self-validates the distillation by ensuring you are only separating the product from heavy oligomers, not close-boiling precursors.

Step 2: Pot Stabilization
  • Action: Add 1–2 wt% of anhydrous, finely powdered Na₂CO₃ or K₂CO₃ directly into the distillation pot containing the crude oil.

  • Causality: This acts as a non-volatile solid buffer. It neutralizes any trace acids generated thermally during the run, completely shutting down the Wagner-Meerwein rearrangement and dehydration pathways.

Step 3: Apparatus Setup
  • Action: Assemble a short-path distillation head or a vacuum-jacketed Vigreux column (maximum 10–15 cm). Insulate the column with glass wool and foil.

  • Causality: Minimizing the thermal history (residence time) is critical. A tall, heavily packed column creates a high pressure drop ( ΔP ), forcing you to increase the pot temperature to drive vapor over the head, which exacerbates thermal degradation.

Step 4: Vacuum Establishment
  • Action: Apply high vacuum (target < 2.0 Torr). Ensure the system is leak-tight. Do not begin heating until the pressure is perfectly stable.

  • Causality: Lower pressure exponentially reduces the required pot temperature, protecting the strained cyclobutane rings from thermal stress.

Step 5: Fractionation
  • Action:

    • Forerun: Collect the initial fraction up to ~90 °C (at 2 Torr). This contains residual solvents, water, and trace dehydrated alkene byproducts.

    • Main Fraction: Collect the target alcohol at ~95–105 °C (at 2 Torr). Monitor the vapor temperature closely; a sudden drop indicates the end of the fraction.

    • Pot Residue: Do not distill to dryness. Leave ~10% of the volume in the pot to prevent localized overheating and rapid decomposition of heavy oligomers.

Expert FAQs

Q: My distillate is contaminated with an isomer that has a nearly identical boiling point. What is it, and how do I remove it? A: This is almost certainly a cyclopentyl-substituted alcohol or alkene resulting from a Wagner-Meerwein ring expansion. Because the boiling points of these rearranged isomers are nearly identical to 2,2-dicyclobutylethan-1-ol, they cannot be separated by fractional distillation. You must prevent their formation by adding a solid base (like Na₂CO₃) to the distillation pot and ensuring your vacuum is strong enough to keep the pot temperature strictly below 120 °C.

Q: The vacuum is fluctuating, and the product is turning yellow in the receiving flask. Why? A: Vacuum fluctuations often indicate microscopic leaks or the continuous generation of volatile gases (like water from dehydration or degradation products). The yellowing is a sign of thermal oxidation or polymerization of highly strained alkene byproducts. Stop the distillation, check all greased joints and O-rings, and ensure your cold trap is adequately chilled with dry ice/acetone to protect the vacuum pump.

Q: Can I use a longer packed column to get better separation from the starting material? A: It is highly discouraged for this specific molecule. While a longer column (e.g., structured packing) increases theoretical plates, it drastically increases the residence time of the molecule in the heated pot. For sterically hindered, strained molecules like 2,2-dicyclobutylethan-1-ol, the increased pot temperature required to drive vapor up a tall column will cause more thermal degradation than the separation benefits provide. Rely on chemical washing (Step 1) to remove close-boiling impurities prior to a short-path distillation.

References

  • PubChemLite - 2,2-dicyclobutylethan-1-ol (C10H18O) . Université du Luxembourg. Available at: [Link]

  • Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements . Thieme. Available at:[Link]

  • Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis . Beilstein Journals. Available at:[Link]

Sources

Troubleshooting

Preventing oxidation and degradation of 2,2-Dicyclobutylethan-1-ol during long-term storage

Welcome to the technical support guide for ensuring the long-term stability of 2,2-Dicyclobutylethan-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the long-term stability of 2,2-Dicyclobutylethan-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing this compound, troubleshooting potential degradation issues, and answering frequently asked questions. Our recommendations are grounded in established principles of organic chemistry and extensive experience with the handling of sensitive chemical reagents.

Introduction: Understanding the Stability of 2,2-Dicyclobutylethan-1-ol

2,2-Dicyclobutylethan-1-ol is a primary alcohol with a unique sterically hindered structure due to the two cyclobutyl groups adjacent to the alcohol-bearing carbon. While primary alcohols are generally susceptible to oxidation, the bulky nature of the dicyclobutyl moiety is expected to influence its reactivity. This guide will delve into the practical implications of this structure on the compound's stability and provide actionable protocols to mitigate degradation during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,2-Dicyclobutylethan-1-ol during long-term storage?

A1: The most probable degradation pathway is oxidation. Primary alcohols can be oxidized first to aldehydes and subsequently to carboxylic acids.[1][2][3][4] For 2,2-Dicyclobutylethan-1-ol, this would involve the formation of 2,2-dicyclobutylacetaldehyde and then 2,2-dicyclobutylacetic acid. This process can be initiated by atmospheric oxygen (autoxidation) and accelerated by factors such as light, heat, and the presence of metal ion contaminants.[5][6]

Q2: How does the dicyclobutyl structure affect the stability of this alcohol?

A2: The two bulky cyclobutyl groups create significant steric hindrance around the primary alcohol. This steric bulk is expected to slow down the rate of oxidation compared to unhindered primary alcohols.[1][7] However, it does not entirely prevent oxidation, especially over extended periods.

Q3: What are the ideal storage conditions for 2,2-Dicyclobutylethan-1-ol?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[8] An inert atmosphere is highly recommended to prevent oxidation. The ideal storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Container Amber glass bottle with a tight-fitting capProtects from light, which can catalyze degradation, and prevents moisture ingress.[9]
Inhibitor Optional: Butylated hydroxytoluene (BHT) at 50-250 ppmScavenges free radicals to inhibit autoxidation.[6][10]

Q4: Should I use a stabilizer like BHT?

A4: For long-term storage (beyond 12 months), the addition of an antioxidant stabilizer like Butylated Hydroxytoluene (BHT) is a prudent measure. BHT is a free-radical scavenger that effectively prevents autoxidation.[6][10] It is important to ensure that the presence of BHT will not interfere with your downstream applications.

Q5: How can I tell if my sample of 2,2-Dicyclobutylethan-1-ol has degraded?

A5: Visual inspection may reveal a change in color (yellowing) or the formation of a precipitate.[8] A change in odor might also be indicative of aldehyde formation. However, for a definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify impurities.[11][12][13][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the sample Oxidation to form colored impurities.1. Perform analytical testing (GC-MS or HPLC) to confirm purity. 2. If purity is compromised, consider repurification by distillation or chromatography. 3. Review storage conditions and ensure an inert atmosphere is maintained.
Appearance of a precipitate Formation of insoluble degradation products or polymerization.1. Do not use the sample. 2. Carefully decant a small aliquot of the supernatant for analytical testing to identify the nature of the precipitate. 3. Dispose of the material according to your institution's safety guidelines.
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of the 2,2-Dicyclobutylethan-1-ol using a validated analytical method. 2. Use a fresh, unopened sample if possible. 3. Implement a routine quality control testing schedule for stored materials.
Loss of potency in bioassays Conversion of the active alcohol to less active or inactive degradation products.1. Confirm the identity and purity of the compound before use. 2. Store aliquots under inert gas to avoid repeated exposure of the bulk material to air.

Experimental Protocols

Protocol 1: Quality Control of 2,2-Dicyclobutylethan-1-ol by GC-MS

This protocol outlines a general method for assessing the purity of 2,2-Dicyclobutylethan-1-ol and detecting potential degradation products.

1. Sample Preparation: a. Prepare a 1 mg/mL solution of 2,2-Dicyclobutylethan-1-ol in a high-purity solvent such as dichloromethane or ethyl acetate. b. If an internal standard is used, add it at a known concentration.

2. GC-MS Parameters (Example):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

3. Data Analysis: a. Identify the peak corresponding to 2,2-Dicyclobutylethan-1-ol based on its retention time and mass spectrum. b. Look for peaks of potential degradation products:

  • 2,2-dicyclobutylacetaldehyde: Expect a shorter retention time and a characteristic mass spectrum.
  • 2,2-dicyclobutylacetic acid: May require derivatization for optimal GC analysis. c. Calculate the purity of the sample based on the relative peak areas.
Protocol 2: Peroxide Test for Long-Term Stored Alcohols

It is good practice to periodically test for the presence of peroxides, which can form in alcohols upon prolonged exposure to air.[5][9]

1. Materials:

  • Peroxide test strips (e.g., Quantofix®).
  • The sample of 2,2-Dicyclobutylethan-1-ol to be tested.

2. Procedure: a. Dip the test strip into the alcohol sample for 1 second. b. Allow the strip to air dry for 15-30 seconds. c. Compare the color of the test pad to the color scale on the container to determine the peroxide concentration.

3. Interpretation:

  • If the peroxide concentration is above the recommended limit for your application or safety standards (typically >10 ppm), the solvent should be treated to remove peroxides or disposed of appropriately.

Visualizations

DegradationPathway Alcohol 2,2-Dicyclobutylethan-1-ol Aldehyde 2,2-Dicyclobutylacetaldehyde Alcohol->Aldehyde Oxidation (e.g., O2, light, heat) CarboxylicAcid 2,2-Dicyclobutylacetic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential oxidation pathway of 2,2-Dicyclobutylethan-1-ol.

QCTroubleshooting start Start: Stored Sample of 2,2-Dicyclobutylethan-1-ol visual_inspection Visual Inspection (Color, Precipitate) start->visual_inspection precipitate_present Precipitate Present? visual_inspection->precipitate_present analytical_testing Analytical Testing (GC-MS, HPLC) purity_ok Purity Meets Specification? analytical_testing->purity_ok use_sample Proceed with Experiment purity_ok->use_sample Yes troubleshoot Troubleshoot Storage & Consider Repurification purity_ok->troubleshoot No dispose Dispose of Sample precipitate_present->analytical_testing No precipitate_present->dispose Yes

Caption: Workflow for quality control and troubleshooting.

References

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Wikipedia. (2024). Alcohol oxidation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.7 Oxidation of Alcohols. In Organic Chemistry. Retrieved from [Link]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Environment, Health, and Safety - Lawrence Berkeley National Laboratory. (2025, November 13). Management of Peroxide-Forming Organic Solvents. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

  • Wikipedia. Butylated hydroxytoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Retrieved from [Link]

  • David Suzuki Foundation. Toxic ingredient to avoid: BHA and BHT. Retrieved from [Link]

  • European Commission. (2021, December 2). Opinion on Butylated Hydroxytoluene (BHT). Retrieved from [Link]

  • IntechOpen. (2018). Bio-based Antioxidants and Thermal Stabilizers. Retrieved from [Link]

  • ACS Publications. (2015, February 12). Base-Free Oxidation of Alcohols to Esters at Room Temperature and Atmospheric Conditions using Nanoscale Co-Based Catalysts. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. Organic Peroxide Formers. Retrieved from [Link]

  • University of Louisville. Peroxide Forming Chemicals. Retrieved from [Link]

  • University of California, Santa Barbara. (2017, July 14). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, August 24). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. Retrieved from [Link]

  • Scribd. (2025, September 11). GC-MS Method for Alcohol Quality Control. Retrieved from [Link]

  • Chemguide. oxidation of alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, August 3). Resolution of 2,2-Disubstituted Epoxides via Biocatalytic Azidolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 2,2-Dicyclobutylethan-1-ol Oxidation

Welcome to the Technical Support Center for the catalytic oxidation of 2,2-Dicyclobutylethan-1-ol . This substrate presents a unique synthetic challenge: while it is a primary alcohol, the β -carbon is highly sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic oxidation of 2,2-Dicyclobutylethan-1-ol . This substrate presents a unique synthetic challenge: while it is a primary alcohol, the β -carbon is highly sterically hindered due to the presence of two bulky cyclobutyl rings. This neopentyl-like steric environment frequently causes standard oxidation protocols to stall, leading researchers to artificially inflate catalyst loading—often resulting in poor yields, difficult purifications, and catalyst degradation.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to help you optimize catalyst loading and achieve quantitative conversion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my TEMPO-catalyzed oxidation of 2,2-dicyclobutylethan-1-ol stall at 30-40% conversion, even when I increase the catalyst load to 10-15 mol%?

A: The root cause is steric repulsion, not catalyst deactivation. Standard 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) possesses four α -methyl groups on its piperidine ring. During the catalytic cycle, the active oxoammonium cation must form a pre-transition state alkoxyamine complex with the alcohol. The bulky β -dicyclobutyl groups of your substrate severely clash with TEMPO's α -methyl groups, raising the activation energy and stalling the reaction 1.

Solution: Do not increase the TEMPO loading. Instead, switch to a less sterically hindered nitroxyl radical such as ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) or AZADO . These catalysts lack the α -methyl groups, allowing the reactive N-O bond to easily access the hindered primary alcohol. By switching to ABNO, you can reduce your catalyst loading to just 1 mol% while achieving >95% conversion 2.

Q2: I switched to the Ley-Griffith (TPAP/NMO) method to avoid steric issues. However, the reaction mixture turns pitch black after 20 minutes and conversion stops. Should I increase the TPAP loading above 5 mol%?

A: No. Increasing the Tetra-n-propylammonium perruthenate (TPAP) loading will not solve the issue and will only increase the cost and toxicity of your workflow. The pitch-black precipitate is Ruthenium Dioxide (RuO 2​ ) , a dead/heterogeneous form of the catalyst.

TPAP operates as a homogeneous Ru(VII) oxidant. The co-oxidant, N-methylmorpholine N-oxide (NMO), reoxidizes the intermediate Ru(V) back to Ru(VII). However, trace water (often introduced by hygroscopic NMO) rapidly hydrolyzes the Ru(V) intermediate into insoluble RuO 2​ 3. Solution: Maintain TPAP loading at 5 mol%, but strictly enforce anhydrous conditions. Add activated 4Å molecular sieves (500 mg per mmol of substrate) to the reaction mixture 15 minutes before adding the TPAP catalyst to scavenge any water from the NMO.

Q3: How do I tune the catalyst system to yield 2,2-dicyclobutylacetic acid instead of the aldehyde?

A: Oxidation to the carboxylic acid requires the intermediate aldehyde to undergo hydration to a geminal diol, which is then oxidized a second time. If you are using TPAP/NMO, the strictly anhydrous conditions required to keep TPAP alive prevent this hydration. To push the reaction to the acid, you must deliberately add water and excess NMO, but be prepared to increase the TPAP loading (up to 10-15 mol%) to compensate for the inevitable RuO 2​ degradation 4. Alternatively, a Pinnick oxidation (NaClO 2​ /NaH 2​ PO 4​ ) on the isolated aldehyde is a much cleaner, higher-yielding approach.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected quantitative outcomes when optimizing catalyst loads for 2,2-dicyclobutylethan-1-ol oxidation to 2,2-dicyclobutylethanal.

Catalyst SystemTypical LoadingCo-OxidantConversion (1h)Primary Limitation / Observation
TEMPO 10 - 15 mol%NaOCl (Bleach)< 40%Severe steric clash; reaction stalls; high catalyst waste.
ABNO / Cu(I) 1 mol%Ambient O 2​ > 95%Highly efficient; requires proper aeration; turns green upon completion.
TPAP 5 mol%NMO (1.5 eq)85 - 90%Highly sensitive to water; requires 4Å MS; risks RuO 2​ precipitation.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency ABNO-Catalyzed Aerobic Oxidation (Target: Aldehyde)

This protocol utilizes a low-loading ABNO/Copper system, leveraging molecular oxygen as the terminal oxidant to bypass the steric limitations of TEMPO.

Materials:

  • 2,2-Dicyclobutylethan-1-ol (1.0 mmol)

  • ABNO (0.01 mmol, 1 mol%)

  • [Cu(MeCN) 4​ ]OTf (0.05 mmol, 5 mol%)

  • 4,4'-Dimethoxy-2,2'-bipyridine (0.05 mmol, 5 mol%)

  • N-Methylimidazole (NMI) (0.1 mmol, 10 mol%)

  • Acetonitrile (CH 3​ CN), HPLC grade (5.0 mL)

Step-by-Step Methodology:

  • Complex Formation: In a 25 mL round-bottom flask open to the air, dissolve [Cu(MeCN) 4​ ]OTf and 4,4'-dimethoxy-2,2'-bipyridine in 2.0 mL of CH 3​ CN. Stir for 5 minutes until a deep red-brown solution forms (validating Cu-ligand coordination).

  • Catalyst Activation: Add ABNO and NMI to the flask. The solution will shift to a darker hue.

  • Substrate Addition: Dissolve 2,2-dicyclobutylethan-1-ol in 3.0 mL of CH 3​ CN and add it to the stirring catalyst mixture.

  • Aeration: Leave the flask open to ambient air (or attach an O 2​ balloon for faster kinetics). Stir vigorously at room temperature (20-25 °C).

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). As the reaction reaches completion (typically 45-60 minutes), the solution color will transition from dark red-brown to a distinct green, indicating the depletion of the alcohol and the resting state of the Cu(II) species.

  • Workup: Quench by filtering the mixture through a short pad of silica gel, eluting with diethyl ether, and concentrate under reduced pressure.

Protocol B: Optimized Ley-Griffith (TPAP/NMO) Oxidation (Target: Aldehyde)

This protocol strictly controls moisture to prevent RuO 2​ formation, allowing a minimal 5 mol% TPAP loading.

Materials:

  • 2,2-Dicyclobutylethan-1-ol (1.0 mmol)

  • TPAP (0.05 mmol, 5 mol%)

  • NMO (1.5 mmol, 1.5 eq)

  • Activated 4Å Molecular Sieves (500 mg, freshly flame-dried)

  • Dichloromethane (DCM), anhydrous (10.0 mL)

Step-by-Step Methodology:

  • Moisture Scavenging: In a flame-dried flask under N 2​ , combine the substrate, NMO, and activated 4Å molecular sieves in 10.0 mL of anhydrous DCM.

  • Pre-incubation (Critical Step): Stir the suspension vigorously for exactly 15 minutes at room temperature. Do not skip this step; it allows the sieves to absorb the water inherent in the NMO.

  • Catalyst Introduction: Add the TPAP in one portion.

  • In-Process Validation: The solution should immediately turn a dark, homogeneous green-black. If it rapidly drops out a heavy, granular black precipitate within 5 minutes, your sieves were inactive or the solvent was wet.

  • Monitoring: Stir for 30-60 minutes. Monitor by TLC.

  • Workup: Once complete, immediately pour the crude mixture directly onto a short column of silica gel and elute with DCM to trap the ruthenium salts and N-methylmorpholine byproduct.

Mechanistic Visualizations

NitroxylCycle Substrate 2,2-Dicyclobutylethan-1-ol (Sterically Hindered) Complex Alkoxyamine Intermediate (Steric Clash with TEMPO, Resolved by ABNO) Substrate->Complex Nucleophilic Attack Oxoammonium Oxoammonium Cation (Active Catalyst) Oxoammonium->Complex Binds Alcohol Aldehyde 2,2-Dicyclobutylethanal (Product) Complex->Aldehyde beta-H Elimination Hydroxylamine Hydroxylamine / Nitroxyl Radical (Reduced Catalyst) Complex->Hydroxylamine Catalyst Release Hydroxylamine->Oxoammonium Re-oxidation Oxidant Terminal Oxidant (e.g., O2 / Cu, or NaOCl) Oxidant->Hydroxylamine Drives Cycle

Catalytic cycle of nitroxyl radicals (TEMPO/ABNO) highlighting the steric clash resolution.

TPAPCycle TPAP TPAP (Ru^VII) Active Catalyst RuV Ru^V Intermediate TPAP->RuV Oxidizes Alcohol Alcohol 2,2-Dicyclobutylethan-1-ol Aldehyde 2,2-Dicyclobutylethanal Alcohol->Aldehyde Oxidation RuV->TPAP Re-oxidation by NMO RuO2 RuO2 (Black Ppt) Dead/Heterogeneous Catalyst RuV->RuO2 Degradation NMO NMO (Co-oxidant) NMM N-Methylmorpholine (Byproduct) NMO->NMM Oxygen Transfer Water Trace Water Water->RuO2 Accelerates Death

TPAP/NMO catalytic cycle illustrating the water-induced degradation pathway to RuO2.

References

  • Oxidation reactions in the current total synthesis of n
  • Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems Source: Journal of the American Chemical Society (JACS)
  • Elucidating the mechanism of the Ley–Griffith (TPAP)
  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids Source: PMC - NIH

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Analysis of 2,2-Dicyclobutylethan-1-ol: A Platform Comparison Guide

As analytical scientists and drug development professionals, we frequently encounter structural elucidation bottlenecks when analyzing heavily branched, cyclic aliphatic alcohols. 2,2-Dicyclobutylethan-1-ol ( C10​H18​O ,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists and drug development professionals, we frequently encounter structural elucidation bottlenecks when analyzing heavily branched, cyclic aliphatic alcohols. 2,2-Dicyclobutylethan-1-ol ( C10​H18​O , MW: 154.25 g/mol )[1] presents a unique analytical challenge. Under standard 70 eV Electron Ionization (EI), the intact molecular ion is highly unstable, rapidly undergoing dehydration and α -cleavage[2].

This guide objectively compares the analytical performance of three distinct mass spectrometry platforms—Single Quadrupole EI-MS , Single Quadrupole CI-MS , and High-Resolution Q-TOF MS —for the structural elucidation of 2,2-dicyclobutylethan-1-ol. By examining the causality behind specific fragmentation mechanisms and experimental configurations, this guide provides a self-validating framework for confident compound identification[3].

Platform Performance Comparison

When analyzing complex aliphatic alcohols, relying solely on standard EI-MS can lead to ambiguous identifications due to the absence of a molecular ion[4]. Table 1 compares the performance of three alternative MS platforms for this specific compound.

Table 1: Platform Comparison for 2,2-Dicyclobutylethan-1-ol Analysis
Analytical FeatureSingle Quadrupole GC-EI-MSSingle Quadrupole GC-CI-MSGC-HR-QTOF-MS
Ionization Energy 70 eV (Hard Ionization)Soft (Proton transfer via NH3​ )70 eV or Soft Ionization
Molecular Ion Detection Poor/Absent ( m/z 154)Excellent ( [M+NH4​]+

m/z 172.16)

Moderate (Exact mass profiling)
Structural Fingerprinting High (Extensive fragmentation)Low (Mainly adducts & [M−H2​O]+ )High (Exact mass fragment tracking)
Primary Application Routine library matchingMolecular weight confirmationElucidation of unknown mechanisms
Cost & Complexity LowMediumHigh

Workflow Sample 2,2-Dicyclobutylethan-1-ol Sample Injection GC Gas Chromatography (HP-5MS UI Column) Sample->GC EI EI-Quadrupole (Routine Library Match) GC->EI 70 eV CI CI-Quadrupole (Molecular Ion Confirmation) GC->CI NH₃ Gas QTOF HR-QTOF (Exact Mass & Formula) GC->QTOF High Res

GC-MS platform workflow comparison for structural elucidation.

Fragmentation Mechanics & Causality

Understanding the structural fingerprint of 2,2-dicyclobutylethan-1-ol requires a deep dive into its gas-phase thermodynamic behavior. The molecule consists of a primary alcohol moiety attached to a highly sterically hindered carbon bearing two cyclobutyl rings.

Table 2: Key EI-MS Fragments of 2,2-Dicyclobutylethan-1-ol
m/z RatioFragment IdentityFormation MechanismRelative Abundance (Est.)
154 [M]+∙ Intact molecular ion< 1%
136 [M−H2​O]+∙ Dehydration (loss of 18 Da)15%
108 [M−H2​O−C2​H4​]+∙ Retro-[2+2] of cyclobutyl ring40%
99 [M−C4​H7​]+ Loss of cyclobutyl radical25%
31 [CH2​OH]+ α -cleavage100% (Base Peak)
Mechanistic Breakdown:
  • α -Cleavage ( m/z 31): The most diagnostic signal for primary alcohols is the m/z 31 peak, formed via the homolytic cleavage of the Cα​−Cβ​ bond[2]. In 2,2-dicyclobutylethan-1-ol, the bulky dicyclobutylmethyl radical is expelled, leaving the highly resonance-stabilized oxonium ion ( [CH2​=OH]+ ).

  • Dehydration ( m/z 136): Alcohols readily undergo the loss of water (M-18) in the MS source[5]. The resulting radical cation ( m/z 136) often undergoes further rearrangement.

  • Cycloalkyl Ring Opening ( m/z 108): Cycloalkanes exhibit distinct fragmentation patterns driven by ring strain[6]. The cyclobutyl rings in this molecule are prone to retro-[2+2] cycloadditions, expelling a neutral ethylene molecule ( C2​H4​ , 28 Da) from the dehydrated precursor, yielding a stable fragment at m/z 108.

G M Molecular Ion [M]⁺• m/z 154 (Weak/Absent) Dehyd [M - H₂O]⁺• m/z 136 M->Dehyd Dehydration (-18 Da) Alpha α-Cleavage Fragment [CH₂OH]⁺ m/z 31 M->Alpha α-cleavage (-123 Da) CycloLoss [M - C₄H₇]⁺ m/z 99 M->CycloLoss -Cyclobutyl (-55 Da) EthyleneLoss [M - H₂O - C₂H₄]⁺• m/z 108 Dehyd->EthyleneLoss Retro [2+2] (-28 Da)

Predicted EI-MS fragmentation pathways of 2,2-Dicyclobutylethan-1-ol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following step-by-step protocol embeds internal causality and self-validation checks.

Step 1: Sample Preparation & Derivatization
  • Action: Dilute 2,2-dicyclobutylethan-1-ol to 10 µg/mL in GC-grade dichloromethane. Treat 100 µL of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes. Spike with 1 µg/mL tetradecane as an internal standard.

  • Causality: Primary alcohols possess an active hydrogen that causes peak tailing on non-polar stationary phases. Converting the -OH to a -O-TMS ether eliminates hydrogen bonding, sharpening the peak. More importantly, this derivatization shifts the molecular mass by +72 Da. Observing a robust [M−15]+ peak (loss of a methyl group from the TMS moiety) acts as a self-validating proof that an active hydroxyl group was present.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL in split mode (10:1) onto an HP-5MS UI column (30 m x 0.25 mm x 0.25 µm). Set the inlet to 250°C. Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides optimal selectivity for cycloalkyl rings. The low initial temperature (60°C) focuses the volatile alcohol at the column head, while the rapid 15°C/min ramp ensures elution before thermal degradation can occur in the oven.

Step 3: Dual-Ionization Acquisition (EI & CI)
  • Action: Run parallel MS acquisitions. First, use 70 eV EI (Source: 230°C, Scan: m/z 30-300). Second, switch to Positive Chemical Ionization (PCI) using Ammonia ( NH3​ ) as the reagent gas (Source: 150°C).

  • Causality: 70 eV EI provides the reproducible fragmentation needed for the structural fingerprint (e.g., the m/z 31 peak). However, because the [M]+∙ ion at m/z 154 is virtually undetectable, PCI is required. Ammonia is chosen over methane because its proton affinity closely matches alcohols, resulting in a softer ionization. This yields a dominant, predicted [M+NH4​]+ adduct at exactly m/z 172.16[7], unambiguously confirming the molecular weight without inducing further dehydration.

Sources

Comparative

Publish Comparison Guide: High-Resolution Mass Spectrometry (HRMS) vs. Traditional Platforms for the Identification of 2,2-Dicyclobutylethan-1-ol

Executive Summary The unambiguous structural elucidation of aliphatic alcohols like 2,2-Dicyclobutylethan-1-ol (Chemical Formula: C₁₀H₁₈O, Exact Mass: 154.13576 Da) presents a notorious challenge in analytical chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of aliphatic alcohols like 2,2-Dicyclobutylethan-1-ol (Chemical Formula: C₁₀H₁₈O, Exact Mass: 154.13576 Da) presents a notorious challenge in analytical chemistry. Lacking strong chromophores for UV detection and basic/acidic sites for efficient electrospray ionization (ESI), these molecules often evade standard low-resolution screening.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems—against traditional alternatives like GC-FID and low-resolution LC-QqQ. By leveraging sub-ppm mass accuracy and strategic adduct formation, HRMS transforms ambiguous spectral noise into definitive, self-validating structural identifications.

Mechanistic Insights: The Ionization Dilemma

To understand why HRMS outperforms traditional methods, we must examine the causality behind the experimental failures of aliphatic alcohols in standard mass spectrometry.

  • The ESI Water-Loss Phenomenon: In standard positive-ion ESI, the hydroxyl group of 2,2-Dicyclobutylethan-1-ol is a poor proton acceptor. When protonation does occur, the molecule undergoes rapid in-source fragmentation, losing water (H₂O) to form a stable carbocation [M+H-H₂O]+ at m/z 137.1330. Low-resolution instruments cannot distinguish this from isobaric hydrocarbon interferences.

  • The Electron Impact (EI) Fragmentation Limit: Under standard 70 eV EI in GC-MS, the energy vastly exceeds the molecule's ionization potential. The highly strained cyclobutyl rings and the alpha-carbon undergo rapid cleavage (e.g., loss of the hydroxymethyl radical, -CH₂OH). Consequently, the molecular ion [M]+. is entirely absent, rendering standard library matching (NIST/Wiley) ineffective.

The HRMS Solution: As outlined in, Orbitrap and Q-TOF systems provide resolving powers exceeding 70,000 FWHM. This allows us to measure the exact mass of the water-loss carbocation or intentionally force the formation of ammonium adducts [M+NH₄]+, securing the intact molecular formula with <3 ppm mass error.

FragmentationPathway Molecule 2,2-Dicyclobutylethan-1-ol [M] Exact Mass: 154.1358 Da ESI_Path ESI (+) with NH4+ buffer Molecule->ESI_Path APCI_Path APCI (+) Protonation Molecule->APCI_Path EI_Path EI (70 eV) Electron Impact Molecule->EI_Path Ion1 [M+NH4]+ m/z 172.1696 (Intact Mass Preserved) ESI_Path->Ion1 Adduct Formation Ion2 [M+H-H2O]+ m/z 137.1330 (Carbocation Formation) APCI_Path->Ion2 -H2O Loss Ion3 [C9H15]+ m/z 123.1174 (Alpha-Cleavage) EI_Path->Ion3 -CH2OH Loss

Figure 1: Primary ionization and fragmentation pathways for 2,2-Dicyclobutylethan-1-ol across different MS sources.

Platform Comparison: HRMS vs. Alternatives

The following table summarizes the objective performance of various analytical platforms for the structural elucidation of 2,2-Dicyclobutylethan-1-ol.

Analytical PlatformResolving PowerMolecular Ion DetectabilityStructural Elucidation CapabilityBest Use Case
GC-FID N/ANoneNone (Retention Time only)Routine purity checks of knowns
GC-EI-MS (Single Quad) Unit (~0.7 Da)Very Poor (Heavy fragmentation)Low (Library match often <70%)Volatile screening
LC-ESI-QqQ Unit (~0.7 Da)Poor (Requires derivatization)Low (Targeted MRM only)High-throughput quantitation
LC-HRMS (Orbitrap/Q-TOF) High (>70,000 FWHM) Excellent (via [M+NH₄]+) High (Sub-ppm mass accuracy) Unknown identification / DMPK
GC-EI-HRMS High (>30,000 FWHM)ModerateVery High (Exact mass of fragments)Complex matrix profiling

Self-Validating Experimental Protocol: LC-HRMS

To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . It utilizes mobile phase modifiers to control ionization causality and incorporates strict System Suitability Testing (SST) aligned with.

Phase 1: System Suitability & Calibration
  • Mass Calibration: Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap/Q-TOF mass analyzer.

  • Validation: Ensure the mass error is < 1 ppm for the lock masses and resolving power is confirmed at >70,000 FWHM at m/z 200.

Phase 2: Sample Preparation (Adduct Promotion)
  • Stock Solution: Dissolve 1.0 mg of 2,2-Dicyclobutylethan-1-ol in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 5 mM Ammonium Formate .

    • Causality Note: The addition of ammonium formate is critical. It suppresses the [M+H-H₂O]+ pathway and forces the neutral alcohol to form a highly stable [M+NH₄]+ adduct, preserving the intact molecular weight for analysis.

Phase 3: LC-HRMS Acquisition Parameters
  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40 °C.

  • Gradient: Flow rate of 0.3 mL/min. Mobile Phase A (Water + 5 mM Ammonium Formate); Mobile Phase B (Methanol + 5 mM Ammonium Formate).

  • MS Source: Heated ESI (HESI) in positive mode. Capillary temperature: 320 °C; Spray voltage: 3.5 kV.

  • Scan Mode: Full Scan (m/z 50–500) at 70,000 FWHM. Data-dependent MS² (ddMS²) at 17,500 FWHM using Higher-energy C-trap Dissociation (HCD).

Phase 4: Data Processing
  • Extract the Ion Chromatogram (EIC) using a Mass Extraction Window (MEW) of ±5 ppm , as mandated by regulatory guidelines.

AnalyticalWorkflow Start Target: 2,2-Dicyclobutylethan-1-ol (C10H18O, 154.1358 Da) Prep Sample Preparation Add Ammonium Formate (5mM) Start->Prep Decision Ionization Strategy Prep->Decision ESI LC-ESI-HRMS Promotes [M+NH4]+ Adducts Decision->ESI High Polarity Focus APCI LC-APCI-HRMS Promotes [M+H-H2O]+ Ions Decision->APCI Neutral Focus GCEI GC-EI-HRMS High-Res Fragment Mapping Decision->GCEI Volatility Focus Data HRMS Acquisition (Orbitrap/Q-TOF) Resolution > 70,000 FWHM ESI->Data APCI->Data GCEI->Data Result Unambiguous Structural ID Mass Error < 3 ppm Data->Result

Figure 2: Decision tree and analytical workflow for the HRMS identification of aliphatic alcohols.

Quantitative Data Presentation

The table below summarizes the expected HRMS data output for 2,2-Dicyclobutylethan-1-ol. The sub-ppm mass error definitively confirms the elemental composition, a feat impossible on low-resolution platforms.

Ion SpeciesFormulaTheoretical m/zObserved m/z (Typical)Mass Error (ppm)Relative Abundance
[M+NH₄]+ C₁₀H₂₂NO⁺172.16959172.16976+0.98100% (Base Peak)
[M+Na]+ C₁₀H₁₈NaO⁺177.12499177.12515+0.9045%
[M+H-H₂O]+ C₁₀H₁₇⁺137.13303137.13289-1.0285%
[C₉H₁₅]+ (Frag) C₉H₁₅⁺123.11738123.11725-1.0530%

Note: Theoretical masses are calculated based on monoisotopic masses (C=12.00000, H=1.007825, O=15.994915, N=14.003074, Na=22.989769).

Conclusion

For the identification of sterically hindered aliphatic alcohols like 2,2-Dicyclobutylethan-1-ol, traditional low-resolution mass spectrometry falls short due to rampant fragmentation and poor ionization efficiency. By employing LC-HRMS with targeted mobile phase modifiers (ammonium formate), analysts can reliably generate stable adducts. The resulting sub-ppm mass accuracy provides an unambiguous, self-validating data package that meets stringent regulatory and drug development standards.

References

  • US Food and Drug Administration (FDA). "Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within US FDA Office of Foods and Veterinary Medicine." FDA.gov. URL:[Link][1]

  • Kaufmann, A. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." Molecules (PMC). URL:[Link][2]

  • Samokhin, A., et al. "HREI-MSDB: Data-science ready database of high resolution electron ionization mass spectra." ChemRxiv. URL: [Link][3]

  • PubChemLite. "2,2-dicyclobutylethan-1-ol (C10H18O) - Predicted Collision Cross Section and Exact Mass." Université du Luxembourg. URL: [Link][4]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.